Allylamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N.ClH/c1-2-3-4;/h2H,1,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGWTHRHHANFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
110507-15-8, 10017-11-5, 71550-12-4, 30551-89-4 (Parent) | |
| Record name | 2-Propen-1-amine, homopolymer, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110507-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-amine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10017-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(allylamine hydrochloride) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71550-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(allylamine hydrochloride) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071550124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60872280 | |
| Record name | Allylamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60872280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Poly(allylamine hydrochloride) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16670 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10017-11-5, 71550-12-4 | |
| Record name | Allylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010017115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(allylamine hydrochloride) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071550124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-amine, hydrochloride (1:1), homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allylamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60872280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Polymer of allylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propen-1-amine, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propen-1-amine, hydrochloride (1:1), homopolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2H25ILF98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Significance in Polymer Science and Engineering
In the realm of polymer science and engineering, allylamine (B125299) hydrochloride is a key monomer for the synthesis of poly(allylamine hydrochloride) (PAH). sigmaaldrich.com This polymer is synthesized through methods like free radical polymerization. researchgate.net The resulting polymer, PAH, is a weak-base, water-soluble, and biodegradable polymer. sigmaaldrich.com
One of the most prominent applications of PAH is in the layer-by-layer (LbL) assembly technique. polysciences.commdpi.com This method involves the sequential deposition of oppositely charged polyelectrolytes to create thin multilayer films on various substrates. mdpi.comtaylorandfrancis.com PAH, being positively charged, is often paired with anionic polyelectrolytes like poly(sodium styrene (B11656) sulfonate) (PSS) or poly(acrylic acid) (PAA) to construct these nanostructured coatings. taylorandfrancis.comnih.govnih.gov These LbL films have applications in surface modification to control properties like wettability and to create functional coatings. mdpi.comrsc.org
Furthermore, allylamine can be used in plasma polymerization to deposit thin, highly cross-linked films on surfaces. taylorandfrancis.comnih.gov This technique allows for the creation of surfaces rich in primary amine groups, which can alter the surface properties of materials, making them more conducive for specific applications. taylorandfrancis.com The ability to tailor surface chemistry is crucial for developing advanced materials with controlled adhesion and biocompatibility.
Role in Biomedical Material Development
The unique properties of allylamine (B125299) hydrochloride and its polymer, PAH, have made them valuable materials in the development of biomedical devices and therapies.
Surface Modification of Biomaterials
A significant area of research is the surface modification of biomaterials to enhance their biocompatibility and functionality. nih.gov The LbL assembly of PAH with other polyelectrolytes is a widely used technique to create coatings for medical implants. nih.govrsc.org These coatings can be designed to promote cell adhesion, proliferation, and differentiation, which is critical for the success of orthopedic and dental implants. nih.govresearchgate.net For instance, studies have shown that PAH/PAA multilayer films can modulate the behavior of osteoblast-like cells, with the number of layers influencing cell adhesion and osteogenic activities. nih.gov Plasma polymerization of allylamine is another method used to introduce amine functional groups onto the surface of biomaterials, which has been shown to promote the attachment and growth of cells like human adipose-derived stem cells. acs.org
Drug and Gene Delivery Systems
PAH is extensively investigated for its potential in drug and gene delivery systems. polysciences.comsigmaaldrich.com Its cationic nature allows it to form complexes with negatively charged molecules like DNA, making it a candidate for gene delivery vectors. Blends of PAH with natural polymers like chitosan (B1678972) have been explored for creating films and hydrogels for controlled drug release. nih.gov These systems can be designed to be "smart," responding to specific environmental triggers. nih.gov The ability to encapsulate and deliver therapeutic agents to specific targets is a major focus of current research. smolecule.com
Hydrogels for Tissue Engineering
Allylamine hydrochloride and its derivatives are used to synthesize hydrogels for tissue engineering applications. sigmaaldrich.com These hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, can mimic the extracellular matrix of tissues. nih.gov By cross-linking PAH with other molecules, including proteins, researchers can create biodegradable hydrogels with specific mechanical properties and degradation rates. nih.govacs.org For example, composite hydrogels of PAH and a recombinant protein with a specific enzymatic cleavage site have been developed, allowing for controlled degradation. nih.gov Such hydrogels are being investigated for their ability to support cell growth and tissue regeneration. smolecule.com
Interactive Data Table: Applications of this compound in Biomedical Research
| Application Area | Key Research Findings | Relevant Compound(s) |
| Surface Modification | LbL films of PAH/PAA modulate osteoblast adhesion and differentiation. nih.gov | Poly(this compound) (PAH), Poly(acrylic acid) (PAA) |
| Plasma-polymerized allylamine promotes stem cell attachment and differentiation. acs.org | Allylamine | |
| Drug Delivery | Blends of PAH and chitosan create smart drug delivery matrices. nih.gov | Poly(this compound) (PAH), Chitosan |
| PAH nanoparticles can be used for targeted delivery of therapeutic ions. nih.gov | Poly(this compound) (PAH) | |
| Gene Delivery | Cationic nature of PAH allows for complexation with DNA for gene delivery. smolecule.com | Poly(this compound) (PAH) |
| Tissue Engineering | PAH-based hydrogels can be designed for controlled enzymatic degradation. nih.gov | Poly(this compound) (PAH) |
| Hydrogels from allylamine copolymers support wound healing applications. sigmaaldrich.com | This compound |
Overview of Research Trajectories and Future Outlook
Free Radical Polymerization Mechanisms of this compound
Free radical polymerization is a primary method for synthesizing poly(this compound). smolecule.com This process, however, is not without its challenges, primarily due to the allylic nature of the monomer, which can lead to low molecular weight polymers. researchgate.netresearchgate.net
Investigation of Initiator Systems and Their Efficacy
The choice of initiator is paramount in the free radical polymerization of this compound. A commonly utilized initiator is 2,2′-azobis(2-methylpropanediamine) dihydrochloride (B599025) (AAPH). researchgate.netresearchgate.net This water-soluble azo initiator is effective for the polymerization of allylamine salts in aqueous media. researchgate.netfujifilm.com The concentration of the initiator directly impacts the monomer conversion rate; for instance, increasing the AAPH concentration can lead to higher monomer conversion. The polymerization is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidation. researchgate.net
The efficacy of initiator systems is a key area of research. For example, studies have investigated the use of redox initiators, although azo initiators like AAPH are more widely documented for this specific polymerization. The selection of the initiator can also influence the molecular weight of the resulting polymer, with higher initiator concentrations generally leading to lower molecular weights due to an increased rate of chain termination.
Influence of Acidic Media and pH on Polymerization Kinetics and Conversion
The polymerization of allylamine is typically carried out in acidic media, leading to the formation of poly(this compound). smolecule.com The pH of the reaction medium significantly influences the polymerization kinetics and the structure of the resulting polymer. researchgate.netresearchgate.net The protonation of the amine groups in acidic conditions is a crucial factor. researchgate.net
Research has shown that the type of acid used (e.g., hydrochloric acid, sulfuric acid, phosphoric acid) can affect the polymerization process and the properties of the synthesized polymer. researchgate.netgoogle.com For instance, polymerization in the presence of sulfuric or phosphoric acid can result in water-insoluble polymers due to physical crosslinking, which can then be converted to the water-soluble hydrochloride form by treatment with HCl. researchgate.net The conversion rate of the monomer can be influenced by the concentration of the monomer and the pH of the solution. researchgate.netcapes.gov.br Higher monomer concentrations in aqueous solutions can optimize polymerization rates. The pH also affects the charge density of the polymer, which in turn influences its behavior in solution and its interaction with other molecules. researchgate.net At low pH, the amine groups are protonated (NH3+), leading to a more hydrophilic polymer. researchgate.net
Analysis of Degradative Chain Transfer Phenomena in Allylamine Polymerization
A significant challenge in the polymerization of allylamine and other allyl monomers is degradative chain transfer. researchgate.netgoogle.com This process involves the abstraction of a hydrogen atom from the allylic position of the monomer by a growing polymer radical. This results in the formation of a stable, less reactive allylic radical, which is slow to reinitiate polymerization, leading to the termination of the kinetic chain and the formation of low-molecular-weight polymers or oligomers. researchgate.netresearchgate.net This phenomenon necessitates the use of higher initiator concentrations compared to the polymerization of more reactive vinyl monomers. researchgate.net
The conversion of degradative chain transfer into effective chain transfer is a key strategy to increase the polymerization rate and the molecular weight of the resulting polymer. tandfonline.comscholarsportal.info This can be influenced by the reaction conditions, including the presence of certain acids that can modify the reactivity of the allylic group. tandfonline.com
Optimization of Polymerization Conditions for Controlled Molecular Weight and Polydispersity
Controlling the molecular weight and polydispersity of poly(this compound) is crucial for its various applications. Several factors influence these properties, including the monomer-to-initiator ratio, reaction temperature, and monomer concentration. google.com Generally, a higher initiator concentration leads to a lower molecular weight. The molecular weight of PAH can be determined by techniques such as viscometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net For example, molecular weights of around 12,000 to 16,000 g/mol have been reported. researchgate.net
The polymerization temperature also plays a role; reactions are often conducted at temperatures between 50°C and 70°C. researchgate.net By carefully selecting and controlling these polymerization parameters, it is possible to synthesize PAH with a desired molecular weight and a narrower molecular weight distribution.
Solution Polymerization Techniques for Poly(this compound)
Solution polymerization is the standard method for synthesizing poly(this compound). scientific.netresearchgate.net In this technique, the this compound monomer is dissolved in a suitable solvent, typically water, along with a water-soluble initiator like 2,2′-azobis(2-methylpropanediamine) dihydrochloride. researchgate.netijcce.ac.ir The reaction is generally carried out under an inert atmosphere to prevent side reactions. researchgate.net
The concentration of the monomer in the solution is an important parameter, with typical concentrations ranging from 20% to 40% (w/v) to achieve optimal polymerization rates and molecular weights. Following polymerization, the resulting poly(this compound) is often purified to remove unreacted monomer and other impurities. One reported method involves synthesizing poly(allylamine phosphate) first, which is then converted to poly(this compound) through a reaction with concentrated hydrochloric acid. scientific.netresearchgate.net
Below is an interactive data table summarizing typical conditions for the solution polymerization of this compound.
| Parameter | Value | Reference |
| Monomer | This compound | ijcce.ac.ir |
| Initiator | 2,2′-azobis(2-methylpropanediamine) dihydrochloride | ijcce.ac.ir |
| Solvent | Water | ijcce.ac.ir |
| Temperature | 50 °C | ijcce.ac.ir |
| Atmosphere | Nitrogen | researchgate.net |
| Monomer Concentration | 20-40% (w/v) |
Post-Polymerization Modification Strategies for Poly(this compound) Derivatives
The primary amine groups along the backbone of poly(this compound) provide reactive sites for a variety of post-polymerization modifications. publish.csiro.aunih.gov These modifications allow for the synthesis of a wide range of functional polymers with tailored properties.
One common strategy is the amidation of the amine groups to introduce different functionalities. publish.csiro.au For example, PAH can be reacted with various acid chlorides or anhydrides to attach aliphatic or aromatic side chains. The efficiency of these amidation reactions can vary depending on the steric and electronic properties of the modifying agent. publish.csiro.au Another modification involves the succinylation of polyallylamine by reacting it with succinic anhydride, which can be controlled to achieve different degrees of substitution. mdpi.com
Furthermore, PAH can be modified to create amphiphilic polymers. This can be achieved by first substituting some of the amine groups with hydrophobic chains (e.g., n-hexyl groups) and then quaternizing the remaining amine groups to maintain water solubility. mdpi.com Crosslinking of poly(this compound) is another important modification, often achieved using crosslinking agents like epichlorohydrin (B41342), to form hydrogels. smolecule.comwipo.int These modifications significantly expand the utility of poly(this compound) in various fields.
Quaternization of Amine Groups for Enhanced Polycationic Properties
The primary amine groups of poly(this compound) can be chemically modified to enhance its polycationic characteristics. One common method is direct quaternization, which transforms the weak polyelectrolyte into a strong one. researchgate.netnih.gov This process involves the reaction of the amine groups with agents that introduce quaternary ammonium (B1175870) groups, thereby ensuring a permanent positive charge on the polymer, independent of the surrounding pH. This modification is significant as it can lead to improved biological properties, such as increased antibacterial activity against certain pathogens like Staphylococcus aureus. researchgate.netnih.gov
Another approach to enhance the polycationic nature of PAH is through the attachment of glycidyltrimethylammonium chloride (GTMAC). researchgate.netnih.gov This reaction also introduces quaternary ammonium groups onto the polymer backbone. The resulting strong polycations have been shown to be considerably less toxic to human skin fibroblasts compared to the parent PAH. researchgate.netnih.gov Furthermore, thin films made from these modified polyelectrolytes can promote cell proliferation and migration, highlighting their potential for biomedical applications. researchgate.netnih.gov The degree of quaternization and the specific modification strategy employed can be controlled to fine-tune the biological activity and cytotoxicity of the resulting polymer. researchgate.netnih.gov
| Modification Method | Effect on Polycationic Properties | Resulting Biological Properties |
| Direct Quaternization | Converts weak polyelectrolyte to strong polyelectrolyte | Stronger biocides against S. aureus |
| Attachment of GTMAC | Introduces quaternary ammonium groups | Less toxic to human skin fibroblasts, improves cell proliferation |
Covalent Attachment of Functional Moieties for Tailored Applications
The versatility of poly(this compound) is further demonstrated by the ability to covalently attach various functional moieties to its backbone, thereby tailoring its properties for specific applications.
Derivatives of polyallylamine containing arginine moieties (PAH-ARG) have been synthesized to create polymers with specific biological interaction capabilities. rsc.org In vitro studies have demonstrated that these PAH-ARG polymers can effectively complex with heparin in blood plasma, leading to a reduction in the activated partial thromboplastin (B12709170) time (aPTT) to normal levels. rsc.org The dose of PAH-ARG required to achieve this effect was found to be half of that needed for protamine sulfate (B86663), a commonly used heparin antagonist. rsc.org The efficacy of these polymers in neutralizing heparin has also been confirmed through in vivo studies in a rat model, suggesting their potential as effective heparin reversal agents. rsc.org
The surface properties of materials can be precisely controlled by creating polyelectrolyte multilayers (PEMs) from modified PAH. mdpi.comnih.govresearchgate.net By substituting the amine groups of PAH with sulfonate and hydrophobic groups, both polyanionic and amphiphilic derivatives of the same parent polymer can be obtained. mdpi.comnih.govresearchgate.net These derivatives can then be assembled layer-by-layer to form stable PEMs with tunable characteristics. mdpi.comnih.govresearchgate.net This approach allows for the creation of surfaces with a wide range of properties, from very hydrophilic to hydrophobic. mdpi.comnih.govresearchgate.net The morphology of these surfaces can also be varied, resulting in smooth, porous, or structured films with micellar aggregates. mdpi.comnih.govresearchgate.net This tunability is crucial for applications where specific surface interactions are required.
| Functional Group | Effect on PAH | Application |
| Sulfonate | Creates polyanionic derivative | Formation of polyelectrolyte multilayers with tunable surface properties |
| Hydrophobic (e.g., hexyl) | Creates amphiphilic derivative | Formation of polyelectrolyte multilayers with tunable surface properties |
Grafting poly(this compound) with glycidyltrimethylammonium chloride (GTMAC) is a strategy employed to improve the biological profile of the polymer. researchgate.netnih.gov This modification introduces quaternary ammonium groups, which can significantly reduce the cytotoxicity of PAH towards mammalian cells, such as human skin fibroblasts. researchgate.netnih.gov Studies have shown that these modified polymers are considerably less toxic than the unmodified PAH. researchgate.netnih.gov Moreover, surfaces coated with these grafted polymers can support or even enhance the proliferation and migration of cells, which is a desirable characteristic for biomaterials used in tissue engineering and wound healing applications. researchgate.netnih.gov This modification has been shown to be effective, with over 95 mol% of the primary amine groups of PAH being transformed into quaternary ammonium groups. researchgate.net
Functionalization with Sulfonate and Hydrophobic Groups for Tunable Surface Properties
Cross-linking Methodologies for Hydrogel and Gel Formation
Cross-linking of poly(this compound) is a key process for the formation of hydrogels and gels with a variety of applications.
Epichlorohydrin is a commonly used cross-linking agent for poly(this compound). google.comgoogle.com The process typically involves reacting an aqueous solution of PAH with epichlorohydrin under alkaline conditions. google.comgoogle.com A portion of the amine groups on the PAH chains are first neutralized with a base, such as sodium hydroxide (B78521), to provide free amine sites for the cross-linking reaction to occur. umd.edu The epichlorohydrin then reacts with these free amine groups, forming a three-dimensional network structure, which results in the formation of a gel. google.comgoogle.com The gelation time can be influenced by factors such as the concentration of the reactants and the amount of neutralizer used. umd.edu The resulting cross-linked polymer, often referred to as sevelamer (B1230288) hydrochloride, is hydrophilic but insoluble in water. google.com This material has applications in the biomedical field, for example, in binding phosphates. google.com
| Cross-linking Parameter | Effect on Gelation |
| Amount of NaOH | Higher amount of NaOH leads to faster gelation time |
| Cross-linker concentration | Affects the mechanical properties and solute transport through the hydrogel |
Cross-linking with Glutaraldehyde (B144438) for Hydrogel Properties
Poly(this compound) (PAH), a water-soluble cationic polyelectrolyte, can be chemically transformed into a highly swollen hydrogel through cross-linking. acs.org Glutaraldehyde is an effective cross-linking agent for this purpose, reacting with the primary amino groups of PAH to form a stable three-dimensional network. acs.orgnih.gov This reaction can proceed satisfactorily even at a low pH of 2.0. acs.org
The resulting hydrogels exhibit significant swelling in water due to electrostatic repulsion between the charged amine groups. acs.org The degree of cross-linking, controlled by the concentration of glutaraldehyde, plays a critical role in the hydrogel's properties. Research has shown that increasing the concentration of glutaraldehyde leads to a more densely cross-linked network. acs.org While a loosely cross-linked network swells more, a higher cross-linker concentration improves the energy that can be recovered from the hydrogel's expansion and contraction cycles, particularly under high external loads. acs.orgnih.gov For instance, a 60 g swollen hydrogel with a high cross-linker concentration was able to recover over 1800 mJ. acs.orgnih.gov
The properties of these hydrogels can be tailored for specific applications by adjusting the cross-linker concentration. For example, in the context of salinity gradient energy, an intermediate cross-linking concentration was found to yield the maximum energy production per gram of polymer. nih.gov Composite hydrogels can also be synthesized by cross-linking PAH with other molecules, such as proteins, using glutaraldehyde. nih.gov
Table 1: Effect of Glutaraldehyde Concentration on Hydrogel Properties
| Glutaraldehyde Concentration (mol %) | Swelling Behavior | Energy Recovery |
|---|---|---|
| Low | High | Lower |
| Intermediate | Moderate | Maximum per gram of polymer nih.gov |
Synthesis of this compound Copolymers
Copolymerization with Vinyl Sulfonic Acid and Other Monomers
This compound, a cationic monomer, can be copolymerized with anionic monomers like vinyl sulfonic acid (VSA) to create polyelectrolytes with a range of properties. researchgate.net The copolymerization of this compound and VSA is typically carried out via free radical polymerization. researchgate.net A common method involves using a thermal initiator, such as 2,2'-azo-bis(2-methylpropanediamine) dihydrochloride, at a controlled temperature (e.g., 50°C) for an extended period. researchgate.netresearchgate.net
The resulting copolymers of this compound and vinyl sulfonic acid are notable polyelectrolytes suitable for aqueous systems. researchgate.net The composition of the final copolymer can be influenced by the initial mole ratios of the monomers in the feed. researchgate.net Characterization of these copolymers often involves techniques like Fourier-transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to confirm the chemical structure and composition. researchgate.netresearchgate.net
Beyond VSA, this compound can be copolymerized with other monomers to create functional hydrogels. For example, copolymerization with N-isopropylacrylamide results in thermo- and pH-responsive hydrogels. scirp.org The properties of these hydrogels, such as their phase transition temperature, can be controlled by adjusting the ratio of the comonomers. scirp.org
Determination of Monomer Reactivity Ratios in Copolymer Systems
Understanding the monomer reactivity ratios is essential for predicting and controlling the composition of copolymers. For the this compound (AlAm.HCl) and vinyl sulfonic acid (VSA) system, several methods have been employed to calculate these ratios, including the Fineman-Ross (FR), Kelen-Tudos (KT), Mayo-Lewis (ML), and Inverted Fineman-Ross (iFR) methods. researchgate.netresearchgate.net
These methods rely on analyzing the composition of the copolymer formed from different initial monomer feed ratios. researchgate.net Elemental analysis is often used to determine the copolymer composition due to overlapping peaks in spectroscopic methods. researchgate.netresearchgate.net
The calculated reactivity ratios provide insight into the polymerization kinetics. For the AlAm.HCl (monomer 1) and VSA (monomer 2) system, the reactivity ratios (r1 and r2) indicate the relative preference of a growing polymer chain to add a monomer of its own kind versus the other monomer. researchgate.net
Table 2: Monomer Reactivity Ratios for this compound (r1) and Vinyl Sulfonic Acid (r2)
| Method | r1 (AlAm.HCl) | r2 (VSA) | Reference |
|---|---|---|---|
| Fineman-Ross (FR) | 0.3613 | 1.0896 | researchgate.netresearchgate.net |
| Kelen-Tudos (KT) | 0.3731 | 1.1169 | researchgate.netresearchgate.net |
| Mayo-Lewis (ML) | 0.3574 | 1.0552 | researchgate.netresearchgate.net |
Purification and Concentration Techniques for Poly(this compound)
After polymerization, the resulting poly(this compound) (PAH) often contains impurities such as unreacted monomers and low molecular weight oligomers. google.comgoogle.com Effective purification and concentration are crucial for obtaining a product with the desired properties.
A traditional method for purifying PAH is methanol (B129727) precipitation. google.comgoogle.com This technique relies on the principle that high molecular weight PAH is insoluble in methanol, while low molecular weight oligomers and monomers are soluble. google.comgoogle.com The process involves adding a significant volume of methanol to an aqueous solution of crude PAH to precipitate the polymer, which is then separated by filtration. google.comgoogle.com
More recently, membrane filtration has emerged as a more efficient alternative to precipitation. google.com Ultrafiltration membranes with a specific molecular weight cutoff (MWCO), typically around 10,000 Daltons, are used to retain the high molecular weight PAH while allowing smaller impurities to pass through the membrane with the filtrate. google.comgoogle.com This method offers several advantages over methanol precipitation, including being faster and avoiding the use of large volumes of organic solvents. google.com The concentrated PAH solution can then be collected for further use or processing. google.comgoogle.com In some applications, the purified PAH is cross-linked to form hydrogels. oup.com
Table 3: Comparison of Purification Techniques for Poly(this compound)
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Methanol Precipitation | Differential solubility of polymer and impurities in methanol. google.comgoogle.com | Simple procedure. | Time-consuming, requires large volumes of solvent. google.com |
Spectroscopic Analysis of Poly(this compound) and its Derivatives
Spectroscopic methods are indispensable for the detailed structural analysis of PAH, confirming its formation and providing information on its purity and molecular conformation.
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Structure Elucidation
FTIR spectroscopy is a powerful tool for verifying the successful polymerization of allylamine and its subsequent conversion to PAH. The analysis focuses on identifying characteristic vibrational modes of the functional groups present in the polymer.
The polymerization of allylamine to poly(allylamine) and its subsequent conversion to poly(this compound) can be confirmed by the disappearance of absorption peaks corresponding to the C=C double bond and =C-H bonds of the monomer. Specifically, the stretching and deformation vibration absorption peaks of the C-H bonds in the -C=CH2 group, typically observed around 3020 cm⁻¹, 3085 cm⁻¹, and 1310 cm⁻¹ in the monomer, are absent in the FTIR spectrum of the polymer. scientific.net
The FTIR spectrum of PAH is characterized by several key absorption bands:
N-H Bending: A notable peak around 1595 cm⁻¹ is attributed to the N-H in-plane bending mode of the primary amine groups. rsc.org In some cases, bands related to the asymmetric vibrations of the protonated NH₃⁺ groups can be observed between 1512 cm⁻¹ and 1637 cm⁻¹. rsc.org
C-H Stretching: Asymmetric stretching vibrations of the –CH₂– groups in the polymer backbone are observed around 2923 cm⁻¹. rsc.org
Amide Bands (in derivatives): When PAH is chemically modified, for instance, by reaction with a carboxylic acid to form an amide linkage, new characteristic peaks appear. These include the amide I band (C=O stretching) around 1620-1622 cm⁻¹ and the amide II band (N-H in-plane bending and C-N stretching) around 1516-1535 cm⁻¹. rsc.orgresearchgate.net The appearance of these bands, coupled with the disappearance of the carboxylic acid peak, confirms the formation of the amide bond. rsc.org
The following table summarizes the key FTIR peaks for PAH and its derivatives.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| -C=CH₂ (monomer) | C-H stretching | 3020, 3085 | scientific.net |
| -C=CH₂ (monomer) | C-H deformation | 1310 | scientific.net |
| -NH₂ / -NH₃⁺ | N-H bending | 1512-1637 | rsc.orgrsc.org |
| -CH₂- | Asymmetric C-H stretching | ~2923 | rsc.org |
| Amide I (derivative) | C=O stretching | 1620-1622 | rsc.orgresearchgate.net |
| Amide II (derivative) | N-H bending, C-N stretching | 1516-1535 | rsc.orgresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY NMR) for Structural Confirmation
NMR spectroscopy provides definitive evidence for the structure of PAH and its derivatives by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR: The ¹H NMR spectrum of PAH is significantly different from that of the allylamine monomer. researchgate.net The successful polymerization is confirmed by the consistency of the peak areas and their chemical shifts with the three types of hydrogen atoms in the polymer's repeating unit. scientific.netresearchgate.net The molecular weight of PAH can also be estimated using ¹H NMR. semanticscholar.org
¹³C NMR: ¹³C NMR spectroscopy is instrumental in confirming the conversion of the monomer to the polymer. The disappearance of the peaks corresponding to the vinyl carbons of the monomer (typically around 128 ppm and 135 ppm) in the polymer's spectrum indicates that the polymerization reaction has gone to completion. researchgate.net
COSY NMR: Correlation SpectroscopY (COSY) is a 2D NMR technique that reveals scalar couplings between protons, helping to elucidate the connectivity of atoms within the polymer chain. In PAH, COSY spectra show correlations between the -CH₂- and -CH- protons on the main chain, as well as between the -CH- and the side-chain -CH₂- protons. semanticscholar.org These correlations help to confirm the head-to-tail microstructure of the polymer. semanticscholar.org
The following table provides a summary of NMR data for PAH.
| Nucleus | Technique | Key Observation | Reference |
| ¹H | 1D NMR | Peak areas and chemical shifts consistent with polymer structure. | scientific.netresearchgate.net |
| ¹³C | 1D NMR | Disappearance of monomer vinyl carbon peaks (~128 & 135 ppm). | researchgate.net |
| ¹H-¹H | COSY | Correlations confirm main chain and side chain connectivity. | semanticscholar.org |
UV-Vis Spectroscopy for Complex Formation and Concentration Analysis
UV-Vis spectroscopy is a valuable technique for studying the formation of complexes between PAH and other molecules, as well as for determining the concentration of species in solution.
PAH itself is transparent in the visible region of the electromagnetic spectrum. rsc.org However, when it interacts with other molecules, such as dyes or metal ions, changes in the UV-Vis absorption spectrum can be observed. For example, the complexation of PAH with rose bengal, a xanthene dye, results in a red shift and broadening of the dye's absorption bands, indicating dye-dye interactions within the polymer structure. rsc.org Similarly, the formation of complexes between PAH and metal ions like platinum can be confirmed by a blue-shift in the absorption spectrum of the metal salt solution upon addition of the polymer. researchgate.net
This technique is also widely used to quantify the loading and release of molecules from PAH-based systems, such as microcapsules. By measuring the absorbance of a substance at its characteristic wavelength, its concentration in a solution can be determined, allowing for the study of release kinetics under different conditions. rsc.orgnih.gov For instance, the release of Rhodamine-B from (PAH/PSS)nPAH microcapsules can be monitored by measuring its absorbance over time. rsc.org
Raman Spectroscopy for Vibrational and Structural Insights
Raman spectroscopy, another form of vibrational spectroscopy, provides complementary information to FTIR and is particularly useful for studying the structure of carbon-based materials and molecules in aqueous environments. acs.orgmdpi.com While aliphatic polymers like PAH are intrinsically weak Raman scatterers, Surface-Enhanced Raman Scattering (SERS) can be employed to enhance the signal. acs.org
Raman spectroscopy is sensitive to the sp² carbon structures and can be used to assess the degree of disorder in carbon networks. researchgate.net In the context of PAH research, it has been used to study the interactions between PAH and other polymers in interpolymer complexes. For example, in complexes of PAH and polyvinyl sulfonic acid, Raman spectroscopy can help identify the formation of new chemical bonds, such as sulfonamide groups. ijcce.ac.ir
Thermal Analysis Techniques
Thermal analysis techniques are critical for evaluating the thermal stability and degradation behavior of poly(this compound), which are important parameters for its processing and application.
Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing valuable information about its thermal stability and decomposition profile.
Studies have shown that PAH typically degrades in multiple stages. scientific.net A common degradation profile for PAH involves three main steps:
Initial Water Loss: An initial mass loss of 5-7% observed between 50°C and 150°C is attributed to the loss of adsorbed water.
Polymer Backbone Degradation: The major weight loss, often 60-70%, occurs between 200°C and 400°C, corresponding to the degradation of the polymer backbone. In some studies, this stage is further resolved into two steps: the removal of HCl starting around 300°C, followed by the loss of the amine group at approximately 380°C. semanticscholar.org
Carbonization: The final stage, occurring at temperatures between 500°C and 700°C, involves the complete carbonization of the remaining material. scientific.net
The thermal stability of PAH can be influenced by factors such as the concentration of the initiator used during polymerization. TGA is also used to confirm the formation of interpolymer complexes, where the thermal stability of the complex is often different from that of the individual polymers. ijcce.ac.ir
The following table summarizes a typical TGA profile for PAH.
| Temperature Range (°C) | Event | Mass Loss (%) | Reference |
| 50 - 150 | Loss of adsorbed water | 5 - 7 | |
| 200 - 400 | Polymer backbone degradation | 60 - 70 | |
| 500 - 700 | Complete carbonization | - | scientific.net |
Morphological and Microstructural Characterization
The morphology and microstructure of poly(this compound) films and assemblies are crucial for their performance in various applications. Several high-resolution microscopy and diffraction techniques are employed to elucidate these characteristics.
Scanning Electron Microscopy (SEM) for Surface Topography and Morphology
Scanning Electron Microscopy (SEM) is a valuable tool for visualizing the surface topography and morphology of PAH-based materials. SEM provides high-resolution images by scanning the surface with a focused beam of electrons. The signals produced by the interaction of the electrons with the sample's surface provide information about its texture and structure.
In the context of PAH research, SEM has been used to characterize the surface of layer-by-layer (LBL) films. For instance, SEM images of (PAH/Graphene Oxide) LBL films have shown that they possess a smooth surface, which is a desirable characteristic for applications such as solar cells. scitepress.org
X-ray Diffraction (XRD) for Crystalline Structure and Phase Identification
X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. It works by directing X-rays at a sample and measuring the scattering pattern. Crystalline materials produce a characteristic diffraction pattern of sharp peaks, while amorphous materials result in a broad halo.
Studies on PAH have utilized XRD to determine its degree of crystallinity. scientific.net The XRD pattern of PAH typically shows a broad and unsmooth main diffraction peak, for example between 23° and 28°, which is indicative of its amorphous nature. scientific.net This lack of significant crystallinity is an important feature of PAH. XRD can also be used for phase identification in composite materials containing PAH. ncl.ac.uk
Atomic Force Microscopy (AFM) for Surface Roughness and Morphology of Films
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about a sample's surface. It is particularly useful for characterizing the surface roughness and morphology of thin films at the nanoscale.
AFM has been extensively used to study PAH-containing LBL films. mdpi.comresearchgate.net These studies have revealed that the surface morphology and roughness of PAH films can be tuned by various factors. For instance, the composition of the polyelectrolyte multilayer (PEM), the nature of the topmost layer, and the environmental conditions (dry or wet) all influence the root mean square (RMS) roughness. mdpi.comresearchgate.net AFM imaging has shown a variety of morphologies for PEMs, including very smooth, porous, and structured surfaces with micellar aggregates. mdpi.comresearchgate.net
The roughness of PAH films can also be influenced by the number of deposited layers. In some cases, the roughness increases with the number of bilayers. For example, in PAH/BSA films, roughness was observed to increase up to five bilayers and then remain relatively constant. nih.gov The type of substrate on which the PAH film is deposited also plays a significant role in the resulting morphology and roughness. nih.gov For instance, PAH/PAA multilayers on silicon substrates have been observed to have a grain-like structure, which is not present when deposited on titanium. nih.gov
Here is an interactive data table with findings on the surface roughness of various PAH-based films:
Table 2: Surface Roughness of PAH-Based Films Determined by AFM
| Film Composition | Number of Bilayers | Substrate | RMS Roughness (nm) |
|---|---|---|---|
| (PAH/Graphene Oxide) | 20 | FTO coated glass | 5.74 |
| (PAH/PSP) | 20 | Not specified | 9.5 |
Chromatographic Methods for Quantitative and Qualitative Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. In the context of this compound and its polymer, gas chromatography is a particularly important analytical tool.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Trace Level Determination and Specificity
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. When coupled with a Mass Spectrometer (MS), it provides a high degree of specificity for compound identification. GC-MS is particularly valuable for the determination of trace levels of impurities, such as residual allylamine in poly(this compound) products.
A validated GC method using a flame ionization detector (FID) has been developed for the trace analysis of allylamine in sevelamer hydrochloride, a cross-linked form of poly(allylamine). nih.govmdpi.comresearchgate.net This method has demonstrated high sensitivity, with a limit of detection (LOD) of 2 µg/g and a limit of quantification (LOQ) of 6 µg/g for allylamine. nih.govresearchgate.net The specificity of the method for allylamine can be further confirmed by GC-MS, by comparing the mass fragments of the analyte peak with a reference standard and the NIST mass spectral library. nih.gov
The sample preparation for GC analysis of residual allylamine typically involves extraction with a strong base, such as 2 N NaOH, and an organic solvent like chloroform (B151607). The use of an internal standard, such as triethylamine (B128534), is common to ensure accurate quantification.
Here is a data table summarizing the parameters of a validated GC method for allylamine determination:
Table 3: Parameters of a Validated GC Method for Allylamine Determination
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 2 µg/g |
| Limit of Quantification (LOQ) | 6 µg/g |
| Linearity Range | 6 µg/g - 148 µg/g |
| Correlation Coefficient | 0.9990 |
| Average Recovery (in SVH) | 93.9% |
Ion Chromatography (IC) for Trace Level Determination
Ion Chromatography (IC) is a sensitive and rapid method for determining trace levels of allylamine. researchgate.netpillbuys.com This technique is particularly useful for analyzing allylamine in complex matrices like sevelamer drug substances. researchgate.netpillbuys.com A common setup involves a cation exchange column, such as the Dionex Ion Pack CS14, with a mobile phase of methane (B114726) sulfonic acid and conductivity detection. researchgate.netpillbuys.com This configuration allows for a short chromatographic run time, often as brief as 8 minutes. researchgate.net
Validation of IC methods according to USP and ICH guidelines has demonstrated high linearity over a concentration range of 9–750 μg/mL, with a coefficient of determination (r²) of 0.999. researchgate.net The limit of detection (LOD) and limit of quantitation (LOQ) for allylamine have been reported to be 2.7 μg/mL and 9.0 μg/mL, respectively. researchgate.netpillbuys.comgoogle.comnih.gov The method's specificity can be further confirmed by coupling the IC system with a mass spectrometer (IC-MS). researchgate.netpillbuys.com Recovery studies have shown accuracy, with recovery rates for allylamine ranging between 97% and 109%. researchgate.netpillbuys.com
Table 1: Performance of Ion Chromatography for Allylamine Determination
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 9–750 μg/mL | researchgate.net |
| Coefficient of Determination (r²) | 0.999 | researchgate.net |
| Limit of Detection (LOD) | 2.7 μg/mL | researchgate.netpillbuys.comgoogle.comnih.gov |
| Limit of Quantitation (LOQ) | 9.0 μg/mL | researchgate.netpillbuys.comgoogle.comnih.gov |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantitative analysis of allylamine and its derivatives. rsc.orgresearchgate.net Reversed-phase HPLC with UV detection is a common approach, often requiring derivatization of the amine to enhance its chromatographic properties and detectability. nih.govacs.org For instance, 1-naphthyl isocyanate can be used as a derivatizing agent for analyzing aliphatic amines in air samples. nih.gov
In the context of poly(this compound) (PAH), Size Exclusion Chromatography (SEC), a mode of HPLC, is employed to determine the molecular weight distribution. shodexhplc.com The choice of eluent is critical to prevent ionic and hydrophobic interactions between the cationic polymer and the column packing material. shodexhplc.com An eluent containing an appropriate salt concentration, such as 0.1-0.2 M sodium nitrate (B79036) in 0.5 M acetic acid, is necessary to suppress the adsorption of the polymer and ensure separation based on molecular size. shodexhplc.com Using a lower salt concentration can cause the polymer molecules to spread out, leading to earlier elution, while a concentration that is too low may result in the adsorption of high molecular weight components to the column. shodexhplc.com
Table 2: Optimized HPLC Conditions for Poly(this compound) Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Discovery® C8 (250 mm × 4.6 mm; 5 μm) | researchgate.net |
| Mobile Phase | Methanol/Acetate Buffer (pH 3.5) (71:29) | researchgate.net |
| Detection | 260 nm | researchgate.net |
Other Specialized Characterization Techniques
Optical Wave Light Spectroscopy (OWLS) for Surface Density Measurements
Optical Waveguide Light Spectroscopy (OWLS) is a powerful in-situ technique for measuring the surface density (mass per unit area) of adsorbed layers, such as poly(this compound) (PAH) films. science.govaip.orgaip.orgresearchgate.net This method allows for real-time monitoring of the layer-by-layer (LbL) assembly process, providing kinetic data on the adsorption of polyelectrolytes. nih.gov
OWLS has been used to study the formation of PAH/poly(sodium 4-styrenesulfonate) (PSS) and PAH/poly(acrylic acid) (PAA) multilayers. science.govaip.orgnih.govnih.gov Research has shown that the mass and thickness of PAH-PSS films increase roughly linearly with the number of layers deposited. nih.govacs.org In contrast, systems like poly(L-lysine)/poly(L-glutamic acid) exhibit super-linear or exponential growth. nih.gov The density of PAH-PSS films has been observed to be significantly higher than that of some polysaccharide-based films, which is attributed to a lower degree of hydration. nih.gov For example, one study found PAH-PSS films to be about three times as dense as PLL-ALG and PLL-PGA films. nih.gov
Table 3: OWLS Data for Multilayer Film Assembly
| Film Composition | Growth Pattern | Relative Density | Reference |
|---|---|---|---|
| PAH-PSS | Linear | High (approx. 3x denser than PLL-ALG/PGA) | nih.govacs.org |
| PLL-ALG | Super-linear | Lower | nih.gov |
Fluorescence Resonance Energy Transfer (FRET) for Adsorption and Interaction Verification
Fluorescence Resonance Energy Transfer (FRET) is a spectroscopic technique used to verify the adsorption and interaction of molecules on surfaces, including those modified with poly(this compound) (PAH). science.govaip.orgaip.orgresearchgate.net FRET relies on the non-radiative transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity (typically within 10 nm). mdpi.com This distance-dependent phenomenon makes it an effective tool for studying protein-protein interactions and the assembly of multilayer films. nih.govnih.govmdpi.com
In the context of PAH research, FRET has been used to confirm the adsorption of proteins like Glucose Oxidase (GOX) onto PAH-containing polyelectrolyte multilayers. science.govaip.org By using naturally fluorescent molecules or labeling components with appropriate fluorophores, FRET can provide evidence of successful layer deposition and interaction. For instance, studies have utilized the natural fluorescence of GOX and poly(sodium 4-styrene sulfonate) (PSS) as a donor-acceptor pair. aip.org FRET has also been employed to investigate the properties of PAH layers by monitoring the energy transfer between a fluorescent dye and labeled particles coated with PAH multilayers. acs.org The extent of FRET can be influenced by the number of PE layers, and therefore the thickness, which affects the accessibility of binding sites. acs.org
Electrokinetic Analyzer Measurements for Surface Charge Properties
Electrokinetic analyzer measurements are crucial for determining the surface charge properties of materials coated with poly(this compound) (PAH). dntb.gov.uamdpi.com This is typically done by measuring the zeta potential, which reflects the electrical potential at the slipping plane of a charged surface in an electrolyte solution. filtech.deunlp.edu.ar The zeta potential is a key indicator of surface chemistry and is highly sensitive to the composition of the outermost layer of a multilayer film. filtech.deutwente.nl
For PAH, a cationic polyelectrolyte, its deposition onto a negatively charged surface results in a positive zeta potential. mdpi.comfiltech.de The subsequent adsorption of an anionic polyelectrolyte, like poly(sodium 4-styrenesulfonate) (PSS), reverses the surface charge to negative. acs.orgfiltech.de This charge reversal with each deposition step is a hallmark of successful layer-by-layer assembly. acs.org The magnitude of the zeta potential can be influenced by factors such as the ionic strength of the buffer solution and the pH. filtech.dersc.org For example, the structure and charge of a PAH layer can be more sensitive to ionic strength compared to a PSS layer. filtech.de At a pH of 6, textiles coated with a layer of positively charged PAH exhibit a significantly higher zeta potential compared to the uncoated, negatively charged fabric. mdpi.com
Table 4: Zeta Potential of Surfaces with and without PAH Coating
| Surface | Outermost Layer | Zeta Potential (mV) at pH ~6-7 | Reference |
|---|---|---|---|
| Silica (B1680970) Particles | PSS | -40 | unlp.edu.ar |
| Silica Particles | PAH | +30 | unlp.edu.ar |
| Uncoated Polyester (B1180765) Textile | - | -224.9 ± 0.9 | mdpi.com |
| PAH-coated Textile | PAH | Positive (significantly higher than uncoated) | mdpi.com |
| Fe3O4 Nanoparticles | - | Changes from positive to negative around pH 7 | rsc.org |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Nanoparticle Quantification in Materials
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for the elemental analysis and quantification of nanoparticles within materials, including those incorporating poly(this compound) (PAH). mdpi.com This method is particularly valuable for determining the concentration of metallic or metal oxide nanoparticles, such as zinc oxide (ZnO), that have been immobilized within or on a PAH-based coating. dntb.gov.uamdpi.com
In research focused on developing antibacterial textiles, ICP-MS has been used to quantify the amount of ZnO nanoparticles loaded onto fabrics coated with PAH. mdpi.com To do this, the ZnO nanoparticles are dissolved from the textile using an acid, and the resulting solution is analyzed for its zinc content. mdpi.com This provides a precise measure of the total nanoparticle loading. Furthermore, ICP-MS can be used to assess the stability of the nanoparticle coating by measuring the amount of ions released into an aqueous solution over time. mdpi.com For example, after 24 hours of incubation in water, the amount of released Zn²⁺ ions from PAH/ZnO-coated textiles was highest for cotton, followed by polyester and nylon, indicating different levels of nanoparticle immobilization and release depending on the substrate. mdpi.com
Table 5: Zn²⁺ Ion Release from PAH/ZnO Coated Textiles after 24h Incubation in Water (as measured by ICP-MS)
| Textile Type | Zn²⁺ Concentration (µg mL⁻¹) | Reference |
|---|---|---|
| Cotton | 0.99 ± 0.03 | mdpi.com |
| Polyester | 0.51 ± 0.02 | mdpi.com |
Electrochemical Measurements for Corrosion Resistance
Electrochemical measurement techniques are pivotal in evaluating the efficacy of Poly(this compound) (PAH) based coatings in mitigating corrosion of various metal substrates. These methods provide quantitative data on corrosion rates and the protective properties of the coatings. The primary techniques employed in this context are potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
Potentiodynamic polarization studies are instrumental in determining the corrosion potential (Ecorr) and corrosion current density (icorr) of coated and uncoated substrates. A shift in Ecorr to more positive values and a decrease in icorr are indicative of enhanced corrosion resistance. For instance, research on biodegradable magnesium alloys has demonstrated the effectiveness of PAH-containing multilayered coatings. In one study, a composite coating of soy protein hydrolysate (SPH) and PAH with bioactive glass (BG) nanoparticles on a magnesium alloy exhibited a significant improvement in corrosion resistance when tested in Hanks balanced salt solution (HBSS). plu.mxresearchgate.net The protective efficacy of the SPH/(PAH/BG)7 coating was calculated to be as high as 98.4%. plu.mx Similarly, a layer-by-layer assembly of PAH and poly(sodium 4-styrenesulfonate) (PSS) on an AZ31 magnesium alloy, further coated with a polysiloxane film, resulted in a notable decrease in corrosion current density. hep.com.cn
Electrochemical impedance spectroscopy (EIS) offers further insights into the protective mechanism of PAH-based coatings by analyzing the impedance of the electrochemical system over a range of frequencies. The resulting Nyquist and Bode plots can reveal information about the coating's barrier properties and the electrochemical reactions occurring at the metal-coating interface. An increase in the impedance modulus, particularly at low frequencies, signifies better corrosion protection. Studies have shown that multilayer films of PAH and other polyelectrolytes can significantly enhance the impedance of metal substrates, indicating the formation of a protective barrier that hinders the ingress of corrosive species. google.comua.ptnih.gov
The application of PAH has also been explored in the context of carbon steel corrosion in CO2 environments. Research has shown that PAH can synergistically interact with naturally formed iron carbonate (FeCO3) layers, creating a hybrid structure that reduces both general and localized corrosion. whiterose.ac.uknih.govwhiterose.ac.uk Electrochemical measurements in these studies confirmed that the FeCO3-PAH hybrid layer provides enhanced corrosion protection. whiterose.ac.uknih.govwhiterose.ac.uk
The following interactive data tables summarize key findings from potentiodynamic polarization and electrochemical impedance spectroscopy studies on various substrates with and without PAH-based coatings.
Table 1: Potentiodynamic Polarization Data for a Coated AZ31 Mg Alloy in HBSS hep.com.cn
| Sample | Corrosion Potential (Ecorr) (V vs. Ag/AgCl) | Corrosion Current Density (icorr) (A/cm²) |
| Bare AZ31 | -1.492 | 2.65 x 10⁻⁵ |
| (PAH/PSS)₅/AZ31 | -1.432 | 8.45 x 10⁻⁷ |
| PMTMS/(PAH/PSS)₅/AZ31 | -1.358 | 6.65 x 10⁻⁸ |
Table 2: Electrochemical Data for a Coated Magnesium Alloy in HBSS plu.mxresearchgate.net
| Sample | Corrosion Potential (Ecorr) (V) | Corrosion Current Density (icorr) (A/cm²) | Annual Corrosion Depth (mm/year) |
| Mg | -1.67 | 1.09 x 10⁻⁴ | 2.49 |
| AMgS | -1.58 | 3.16 x 10⁻⁵ | 0.72 |
| SPH/(PAH/BG)₅/AMgS | -1.49 | 4.31 x 10⁻⁶ | 0.10 |
| SPH/(PAH/BG)₇/AMgS | -1.42 | 1.74 x 10⁻⁶ | 0.04 |
Biomedical Applications of Poly Allylamine Hydrochloride and Its Derivatives
Drug Delivery Systems
The ability to control the release and targeting of therapeutic agents is a cornerstone of modern pharmacology. PAH and its derivatives have been extensively explored in the development of sophisticated drug delivery systems, owing to their capacity to form stable, biocompatible structures that can encapsulate and protect drugs until they reach their intended site of action. cymitquimica.comnih.govwikipedia.org
The layer-by-layer (LbL) assembly technique is a prominent method for encapsulating therapeutic agents using PAH. wikipedia.orgnih.gov This technique involves the alternate deposition of oppositely charged polyelectrolytes to create a multilayered shell around a drug-loaded core. wikipedia.orgnih.gov PAH, being positively charged, is often alternated with a negatively charged polyelectrolyte like poly(sodium styrene (B11656) sulfonate) (PSS). wikipedia.orgnih.gov This method allows for precise control over the thickness and permeability of the capsule wall, which in turn governs the release of the encapsulated drug. rsc.org
The release of therapeutic agents from PAH-based systems can be triggered by various stimuli, such as changes in pH. nih.govwhiterose.ac.uk For instance, microcapsules composed of biodegradable polymers can be designed to release their payload in response to the acidic environment of tumors. whiterose.ac.uk The electrostatic interactions that hold the multilayered shell together can be disrupted by shifts in pH, leading to the disassembly of the capsule and the release of the encapsulated drug. nih.gov
Research has demonstrated the encapsulation of various therapeutic agents within PAH-based systems. For example, doxorubicin (B1662922), an anticancer drug, has been successfully encapsulated in PAH-containing multilayer capsules. acs.org The release of doxorubicin from these capsules can be controlled, offering a potential strategy to reduce systemic toxicity and improve therapeutic efficacy. acs.orgsigmaaldrich.com
Table 1: Examples of Therapeutic Agents Encapsulated in Poly(allylamine hydrochloride)-Based Systems
| Therapeutic Agent | Encapsulation System | Release Mechanism | Reference |
|---|---|---|---|
| Doxorubicin | Layer-by-Layer Capsules with dPG–DOX | pH-responsive | acs.org |
| Ciprofloxacin (B1669076) | Chitosan (B1678972)/PAH Blend Films | pH-responsive | mdpi.comnih.gov |
| Zinc Phthalocyanine Tetrasulfonated | PLGA nanoparticles coated with PAH/PSS | Diffusion | researchgate.net |
| (-)-epigallocatechin gallate (EGCG) | Gelatin/PAH nanocapsules | Diffusion | latech.edu |
Hydrogels, which are three-dimensional networks of hydrophilic polymers, are excellent candidates for drug delivery due to their high water content and biocompatibility. mdpi.comnih.gov PAH has been incorporated into hydrogel formulations to create "smart" drug delivery platforms that can respond to specific physiological cues. mdpi.comnih.gov
One approach involves creating blend films of PAH with natural polymers like chitosan. mdpi.comnih.gov These films can exhibit pH-responsive drug release. For example, a study on chitosan/PAH blend films loaded with ciprofloxacin demonstrated sustained drug release at a physiological pH of 7.4, while showing a more rapid release in a simulated gastric fluid with a pH of 1.2. mdpi.com This pH-responsive behavior is attributed to the stability of the films in different pH environments. mdpi.comnih.gov
PAH-based hydrogels can also be designed to respond to electrical stimuli. researchgate.net Polyampholyte hydrogels containing PAH have been synthesized and shown to release a model drug, paracetamol, in response to changes in both pH and an applied electrical field. researchgate.net This dual-responsive nature opens up possibilities for highly controlled and on-demand drug delivery.
Table 2: Performance of Poly(this compound)-Based Hydrogel Drug Carriers
| Hydrogel System | Stimulus | Drug Released | Key Finding | Reference |
|---|---|---|---|---|
| Chitosan/PAH Blend Films | pH | Ciprofloxacin | Sustained release at pH 7.4, faster at pH 1.2 | mdpi.comnih.gov |
| Laponite/Polyacrylamide/PAPTMACl (PAH) | pH, Electrical Field | Paracetamol | Pulsatile release in response to stimuli | researchgate.net |
| Agarose/Succinoglycan | pH | Not Specified | Flexible and pH-responsive for controlled release | mdpi.com |
| Oxidized Pullulan/PEG | pH | Dexamethasone | pH-sensitive sustained release | mdpi.com |
Nanoparticles offer a promising platform for targeted drug delivery, and PAH plays a crucial role in their synthesis and stabilization. nih.govresearchgate.net The cationic nature of PAH allows it to coat negatively charged nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), through electrostatic interactions. nih.govresearchgate.net This coating can improve the stability of the nanoparticles in biological fluids and can be further modified with targeting ligands to direct the nanoparticles to specific cells or tissues. researchgate.netoatext.com
For instance, PLGA nanoparticles coated with PAH have been investigated for intravenous administration. researchgate.net The PAH coating can influence the interaction of the nanoparticles with proteins in the blood, which in turn affects their stability and circulation time. researchgate.net Furthermore, the surface of PAH-coated nanoparticles can be functionalized with molecules like polyethylene (B3416737) glycol (PEG) to create "stealth" nanoparticles that can evade the immune system and have longer circulation times. nih.gov
The layer-by-layer assembly technique can also be applied to nanoparticles to create multilayered shells. nih.gov This allows for the encapsulation of drugs within the nanoparticle core and the controlled release of the drug through the multilayered shell. nih.govresearchgate.net This approach has been used to encapsulate photosensitizers for photodynamic therapy, where the nanoparticle carrier protects the photosensitizer until it reaches the target tumor. researchgate.net
Microcapsules, which are spherical particles with a core-shell structure, are another important drug delivery vehicle where PAH is frequently used. wikipedia.orgmdpi.com The shell of the microcapsule can be formed using the layer-by-layer assembly of PAH and a polyanion, creating a semipermeable membrane that controls the release of the encapsulated drug. wikipedia.orgwhiterose.ac.uk
A key advantage of PAH-based microcapsules is the ability to create hollow capsules after the removal of a sacrificial template core, such as calcium carbonate particles. wikipedia.orgacs.org These hollow microcapsules can then be loaded with therapeutic agents. nih.gov The release of the encapsulated drug can be controlled by the properties of the microcapsule shell, such as its thickness, permeability, and degradability. nih.govwhiterose.ac.uk For biomedical applications, the use of biodegradable polymers in the microcapsule shell is often preferred. nih.gov
Novel microcapsule formulations have been developed by co-polymerizing PAH with other molecules, such as cyclodextrins. rsc.org This approach allows for the tuning of the membrane's pore size and properties, offering another level of control over drug release kinetics. rsc.org These microcapsules have potential applications as drug delivery vehicles in pharmaceuticals and cosmetics. rsc.org
Nanoparticle Synthesis and Stabilization for Targeted Drug Delivery
Gene Delivery Systems
Gene therapy holds immense promise for treating a wide range of genetic and acquired diseases. nih.govfrontiersin.org A major challenge in gene therapy is the development of safe and efficient vectors to deliver genetic material, such as DNA and siRNA, into target cells. nih.govresearchgate.net
PAH has emerged as a potential non-viral vector for gene delivery due to its cationic nature, which allows it to form complexes with negatively charged nucleic acids through electrostatic interactions. nih.govresearchgate.netnih.gov These complexes, known as polyplexes, can protect the genetic material from degradation and facilitate its entry into cells. nih.gov
However, the use of PAH as a gene delivery vector is not without its challenges. Two significant issues are its relatively low transfection efficiency, which is partly due to its limited buffering capacity, and its inherent cytotoxicity, which is attributed to its strong cationic character. nih.govresearchgate.net To address these limitations, researchers have focused on modifying the structure of PAH. nih.gov One common strategy is to introduce hydrophobic groups into the polymer backbone, which can help to improve both transfection efficiency and reduce cytotoxicity. nih.gov
PAH has also been used to modify other materials to create more effective gene delivery systems. For example, molybdenum disulfide (MoS₂) nanosheets have been modified with PAH and lipoic acid to deliver siRNA to pancreatic cancer cells. aip.org These functionalized nanosheets showed high transfection efficiency and significant gene silencing effects. aip.org Similarly, PAH has been used in the layer-by-layer assembly of DNA/PAH multilayer microcapsules, which have potential applications in gene delivery. acs.org
Interaction with Negatively Charged DNA for Gene Complexation
Poly(this compound) (PAH), a cationic polyelectrolyte, readily interacts with negatively charged DNA molecules, making it a candidate for gene delivery applications. smolecule.comnih.gov This interaction is primarily driven by the electrostatic attraction between the positively charged amine groups on PAH and the negatively charged phosphate (B84403) groups on the DNA backbone. nih.govnih.gov The formation of these complexes, often referred to as polyplexes, can condense the DNA into a more compact structure, which is advantageous for cellular uptake.
Spectroscopic studies have revealed that the interaction between PAH and DNA is not solely based on phosphate group binding but also involves the nitrogenous bases of the DNA. nih.gov This complexation can induce conformational changes in the DNA, shifting it from the typical B-form to a C-form. nih.gov The morphology of the DNA undergoes significant alterations, particularly when the ratio of nitrogen groups on PAH to phosphate groups on DNA (N:P ratio) approaches 1.0. nih.gov The stability of these DNA/PAH complexes is influenced by factors such as pH and ionic strength. nih.gov
Furthermore, the presence of PAH can inhibit the binding of other molecules, such as ethidium (B1194527) bromide (EB), to DNA. nih.gov This is evidenced by a decrease in the fluorescence intensity of DNA-bound EB upon the addition of PAH, indicating a noncompetitive inhibition of EB binding. nih.gov
Researchers have also explored modifying PAH to enhance its gene delivery capabilities. For instance, covalent functionalization of PAH with oleic acid has been shown to form polyplexes that effectively encapsulate siRNA. acs.org These modified polymers can maintain a positive surface charge, which is crucial for interacting with the cell membrane, while potentially offering lower cytotoxicity compared to unmodified PAH. acs.org
The development of multilayer microcapsules composed of DNA and PAH has also been investigated. acs.org These microcapsules can be formed by the layer-by-layer assembly of the two components onto a template, which is subsequently dissolved. acs.org The resulting microcapsules are porous and have been found to be softer than those made from more flexible polyelectrolytes. acs.org
| Parameter | Observation | Reference |
| Primary Interaction | Electrostatic attraction between PAH (+) and DNA (-) | nih.govnih.gov |
| DNA Conformation Change | B-form to C-form | nih.gov |
| Optimal N:P Ratio for Morphological Change | Near 1.0 | nih.gov |
| Influencing Factors | pH, Ionic Strength | nih.gov |
| Effect on Ethidium Bromide Binding | Noncompetitive inhibition | nih.gov |
Biosensors and Biomaterials Development
The ability of Poly(this compound) (PAH) to modify surfaces and bind to biomolecules makes it a valuable material for the development of biosensors and various biomaterials. smolecule.com
The cationic nature of PAH allows it to be easily assembled onto surfaces through electrostatic interactions, often using a layer-by-layer (LbL) technique with an anionic polymer like poly(sodium 4-styrenesulfonate) (PSS). hep.com.cnnih.gov This creates a versatile platform for the subsequent immobilization of biomolecules for detection purposes. The ability to control the outermost layer, whether it is the positively charged PAH or a negatively charged polyelectrolyte, allows for the modulation of surface properties to suit specific applications. nih.gov
For instance, PAH-modified surfaces can be used to create platforms for detecting specific molecules like enzymes or DNA. smolecule.com In one approach, PAH was cross-linked with bacterial waste to introduce a high density of amine groups, which served as binding sites for anionic pollutants, demonstrating its potential in biosorbent applications. nih.gov
The LbL assembly of PAH and other polyelectrolytes can also be used to create stable and selectively permeable hydrogel microcapsules, which can be used for high-throughput cell cultivation and enzymatic analysis. sigmaaldrich.com
PAH is increasingly being investigated for its use in creating scaffolds for tissue engineering, a field focused on repairing or replacing damaged tissues. smolecule.compmarketresearch.com Its biocompatibility and ability to promote cell adhesion make it a suitable candidate for this purpose. smolecule.compmarketresearch.com
Scaffolds for tissue engineering can be fabricated from various materials, and PAH is often used as a coating or a component to enhance their biological performance. For example, tissue engineering scaffolds capable of gene delivery have been created by modifying polymer microspheres with cationic polymers like PAH. nih.gov These scaffolds not only provide a structural support for tissue formation but can also be designed to release inductive factors to promote healing. nih.gov
In another application, porous titanium alloy (Ti6Al4V) scaffolds, which are used in bone tissue engineering, have been functionalized with PAH/PSS microcapsules containing anti-inflammatory drugs. researchgate.netlancs.ac.uk This surface modification did not show any toxic effects and did not hinder cell adhesion and spreading. researchgate.netlancs.ac.uk
Furthermore, PAH has been incorporated into hydrogels for applications such as cartilage regeneration, leveraging its mechanical stability and cell adhesion properties. pmarketresearch.com
| Application | PAH-based Strategy | Outcome | Reference |
| Biosensors | Cross-linking with bacterial waste | Increased binding sites for anionic pollutants | nih.gov |
| Tissue Engineering | Modifying polymer microspheres | Gene delivery scaffolds | nih.gov |
| Bone Tissue Engineering | Functionalizing Ti6Al4V scaffolds with PAH/PSS microcapsules | Drug delivery and cell adhesion | researchgate.netlancs.ac.uk |
| Cartilage Regeneration | Incorporation into hydrogels | Mechanical stability and cell adhesion | pmarketresearch.com |
The surface charge of a biomaterial plays a critical role in its interaction with cells. The positive charge of PAH has been shown to promote the initial attachment and subsequent adhesion of cells. nih.gov Studies using polyelectrolyte films of PAH and anionic poly(sodium 4-styrenesulfonate) (PSS) have demonstrated that PAH-terminated surfaces can enhance the production of the extracellular matrix and the organization of the actin cytoskeleton in adhering cells. nih.gov
However, the effect on cell proliferation can differ. While PAH-terminated films improved cell adhesion, PSS-terminated films were found to enhance cell proliferation. nih.gov This highlights the ability to modulate cell behavior by controlling the final surface charge of the polyelectrolyte film. nih.gov
The number of layers in a PAH-based multilayer film can also influence cellular response. In a study using PAH and poly(acrylic acid) (PAA) multilayers, it was found that cell adhesion, proliferation, and osteogenic activities of osteoblast-like cells were highest on a 4-layer film and decreased as the number of layers increased. nih.gov This suggests that the mechanical properties of the film, which can change with the number of layers, may play a significant role in modulating osteoblast behavior. nih.gov
Patterned PAH/PAA multilayer films have also been investigated for their cell adhesion properties. acs.org Interestingly, non-imprinted films were found to be cytophilic (promoting cell attachment), while films with specific micro-patterned structures became cytophobic (inhibiting cell attachment). acs.org This transition in cell adhesion behavior was dependent on the physical dimensions of the pattern, indicating that surface topography, in addition to surface chemistry, is a key determinant of cell-material interactions. acs.org
| Surface Type | Effect on Cells | Reference |
| PAH-terminated film | Improved initial attachment and adhesion | nih.gov |
| PSS-terminated film | Enhanced proliferation | nih.gov |
| 4-layer PAH/PAA film | Highest cell adhesion, proliferation, and osteogenic activity | nih.gov |
| Patterned PAH/PAA film | Can be cytophilic or cytophobic depending on pattern dimensions | acs.org |
The development of blood-compatible materials is crucial for many biomedical devices that come into contact with blood. Poly(this compound) has been utilized in the creation of anticoagulant surfaces, primarily through its ability to bind heparin, a potent anticoagulant. researchgate.netnih.gov
One simple method involves the passive adsorption of heparin onto a protonated plasma-polymerized allylamine (B125299) (PPAam) film. researchgate.net These surfaces have shown a high affinity for heparin and good retention of the molecule even after prolonged immersion in a buffer solution. researchgate.net Importantly, the bound heparin maintains its bioactivity, leading to a significant improvement in the hemocompatibility of the surface, as evidenced by reduced platelet adhesion and activation. researchgate.net
Another approach involves the layer-by-layer (LbL) self-assembly of PAH and heparin onto a substrate. nih.gov For instance, heparin-carrying microcapsules have been created by alternately coating a core with PAH and heparin. nih.gov These microcapsules can then be covalently grafted onto the surface of a biomaterial like poly(lactic acid) (PLA). nih.gov In vitro tests have shown that these modified PLA films exhibit superior anticoagulant properties compared to the original films. nih.gov
The LbL technique has also been applied to silk fibroin fabrics, where bilayers of PAH and poly(acrylic acid) were assembled, followed by the immobilization of low molecular weight heparin. nih.gov This surface modification resulted in increased surface roughness and improved biological performance, with a negligible hemolytic effect. nih.gov
| Substrate | Modification Method | Key Finding | Reference | | --- | --- | --- | | Plasma-polymerized allylamine film | Passive adsorption of heparin | High affinity and retention of bioactive heparin | researchgate.net | | Poly(lactic acid) film | Covalent graft of heparin-carrying microcapsules (PAH/heparin LbL) | Superior anticoagulant properties | nih.gov | | Silk fibroin fabric | LbL assembly of PAH/PAA followed by heparin immobilization | Increased surface roughness and improved hemocompatibility | nih.gov |
Magnesium (Mg) and its alloys are promising materials for biodegradable biomedical implants due to their biocompatibility and mechanical properties that are similar to bone. However, their high corrosion rate in the physiological environment can be a significant drawback. Multilayer coatings containing poly(this compound) have been developed to address this issue. hep.com.cnresearchgate.netplu.mx
One such coating involves the layer-by-layer (LbL) assembly of PAH and bioactive glass (BG) nanoparticles on a magnesium alloy surface. researchgate.netplu.mx This multilayer system has been shown to improve the corrosion resistance of the Mg alloy and is suitable for cell attachment. researchgate.netplu.mx The coating also demonstrated excellent cytocompatibility in a hemolysis assay. researchgate.netplu.mx After immersion in a simulated body fluid, the coated substrate showed the deposition of various calcium and magnesium compounds, indicating its bioactive nature. researchgate.netplu.mx
In another study, a composite film of PAH and poly(sodium 4-styrenesulfonate) (PSS) was created on an AZ31 magnesium alloy, which was then coated with a polysiloxane hybrid film. hep.com.cn This composite coating significantly enhanced the corrosion resistance of the alloy. hep.com.cn The PAH and PSS layers also effectively promoted the deposition of calcium-phosphate compounds, which can further enhance bioactivity. hep.com.cn
The corrosion profiles of AZ31 alloy coated with PAH/poly(lactic-co-glycolic acid) (PLGA) and PAH/polycaprolactone (PCL) multilayers also revealed a reduced corrosion rate compared to the uncoated substrate, along with improved biocompatibility. nih.gov
| Coating Composition | Substrate | Primary Benefit | Reference |
| SPH/(PAH/BG)n | Magnesium Alloy | Improved corrosion resistance and cytocompatibility | researchgate.netplu.mx |
| PMTMS/(PAH/PSS)5 | AZ31 Magnesium Alloy | Enhanced corrosion resistance and deposition of Ca-P compounds | hep.com.cn |
| PAH/PLGA and PAH/PCL | AZ31 Magnesium Alloy | Reduced corrosion rate and improved biocompatibility | nih.gov |
Development of Anticoagulant Surfaces (e.g., Heparin Functionalization)
Antimicrobial Activities of Poly(this compound) and its Derivatives
Poly(this compound) (PAH) has demonstrated significant antimicrobial properties against a wide range of pathogenic microbes. Research indicates that cationic polymers like PAH can interact with and disrupt bacterial membranes, leading to cell death. Studies have confirmed its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, PAH films covalently bonded to glass have shown strong antimicrobial activity against Staphylococcus epidermidis, Staphylococcus aureus (Gram-positive), and Pseudomonas aeruginosa (Gram-negative). acs.org The mechanism of action is often attributed to the electrostatic interaction between the positively charged polymer and the negatively charged components of the bacterial cell wall.
The efficacy of PAH can, however, be strain-dependent. While some Gram-negative bacteria like Escherichia coli may show resistance to PAH under certain conditions, others such as Pseudomonas stutzeri exhibit high death rates upon exposure. biorxiv.org Research has quantified this activity by determining the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium. biorxiv.org In complex forms, such as coacervates with tripolyphosphate, PAH can provide sustained bactericidal activity against model Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria over extended periods. nih.gov
Table 1: Minimal Inhibitory Concentration (MIC) of Poly(this compound) (PAH) against Different Bacterial Strains This table presents the MIC values for PAH, indicating its variable efficacy against different Gram-negative bacteria under continuous exposure.
| Bacterial Strain | Type | PAH Molecular Weight (MW) | MIC (mg/mL) | Source |
| Pseudomonas stutzeri | Gram-Negative | 15 kDa | 0.078 | biorxiv.org |
| Pseudomonas stutzeri | Gram-Negative | 58 kDa | 0.078 | biorxiv.org |
| Escherichia coli | Gram-Negative | 15 kDa | > 1.25 | biorxiv.org |
| Escherichia coli | Gram-Negative | 58 kDa | > 1.25 | biorxiv.org |
To improve the antimicrobial efficacy and biocompatibility of PAH, various chemical modifications have been explored. These modifications aim to increase the polymer's biocidal strength while reducing its toxicity to mammalian cells. nih.govresearchgate.net One successful approach involves the quaternization of the primary amine groups in PAH, which transforms them into quaternary ammonium (B1175870) groups. nih.govresearchgate.net This modification results in strong polycations that are considerably less toxic to human skin fibroblasts and act as more potent biocides against S. aureus compared to the original PAH. nih.govresearchgate.net
Another strategy involves creating composite or hybrid materials. For example, multilayer coatings developed with PAH and immobilized zinc oxide nanoparticles (ZnO NPs) on textiles have demonstrated strong growth inhibition against S. aureus. nih.govmdpi.com The PAH layers effectively immobilize the ZnO NPs, preventing their release while creating a surface that reduces bacterial viability by over 99%. nih.gov Complex coacervates formed by associating PAH with pentavalent tripolyphosphate (TPP) ions can encapsulate and provide sustained release of bactericides like triclosan, offering a long-term disinfection pathway. nih.gov
Table 2: Modified Poly(this compound) Derivatives and Their Enhanced Biocidal Effects This table summarizes various modifications of PAH and the resulting improvements in their antimicrobial properties.
| Modification Method | Resulting Derivative/System | Enhanced Biocidal Property | Target Organism(s) | Source(s) |
| Direct Quaternization | Quaternized PAH | Stronger biocide than parent PAH | Staphylococcus aureus | nih.gov, researchgate.net |
| Attachment of Glycidyltrimethylammonium chloride | Strong Polycation Derivative | Stronger biocide than parent PAH | Staphylococcus aureus | nih.gov, researchgate.net |
| Layer-by-layer assembly with ZnO Nanoparticles | PAH/ZnO Nanohybrid Coating | Strong growth inhibition (2–3-log reduction) | Staphylococcus aureus | nih.gov, mdpi.com |
| Association with Tripolyphosphate (TPP) | PAH/TPP Complex Coacervates | Sustained release of bactericides | Staphylococcus aureus, Escherichia coli | nih.gov |
Assessment of Broad-Spectrum Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria
Targeted Therapeutic Applications
The unique properties of PAH have made it a candidate for various applications in cancer therapy, primarily in the development of drug delivery systems. nih.gov Its cationic nature allows it to be used in the layer-by-layer assembly of nanocarriers for targeted drug delivery to tumor cells. nih.govthno.org Research has shown that PAH-based systems can enhance the efficacy of chemotherapeutic agents. For instance, PAH-functionalized reduced graphene oxide nanocomposites have been developed for synergistic chemo-photothermal therapy, demonstrating highly efficient killing of cancer cells at low concentrations. tandfonline.com
In other research, PAH-modified bovine serum albumin nanoparticles were used to deliver the anti-cancer compound α-solanine to pancreatic cancer cells. nih.gov These nanoparticles enhanced the inhibitory effects of the drug on cancer cell viability, migration, and invasion while promoting apoptosis. nih.gov Furthermore, studies on multidrug-resistant (MDR) cells have indicated that treatment with PAH can increase the sensitivity of these cells to conventional chemotherapy drugs like doxorubicin, suggesting it may help overcome drug resistance. nih.gov These findings confirm that PAH can be a valuable component in designing advanced anticancer therapies. nih.gov
Table 3: Applications of Poly(this compound) in Cancer Therapy Research This table outlines different strategies utilizing PAH for cancer treatment and their observed outcomes.
| PAH-Based System | Therapeutic Strategy | Target/Cell Line | Key Finding | Source(s) |
| PAH-functionalized Reduced Graphene Oxide | Synergistic Chemo-photothermal Therapy | Cancer Cells | Efficient cell killing via apoptosis induction. | tandfonline.com |
| PAH-modified Bovine Serum Albumin Nanoparticles | Targeted Drug Delivery (α-solanine) | Panc02 (Mouse Pancreatic Cancer) | Enhanced inhibition of cell viability, migration, and invasion. | nih.gov |
| Hollow Prussian Blue Nanoparticles with PAH layer | Targeting Thermochemotherapy | Tumor Cells | Synergistically improved therapeutic efficacy compared to either therapy alone. | thno.org |
| PAH treatment of Multidrug Resistant (MDR) cells | Overcoming Drug Resistance | Chinese Hamster Cells (RJK and RJKEB) | Increased sensitivity of MDR cells to doxorubicin. | nih.gov |
Heparin is a widely used anticoagulant, but its effects sometimes need to be rapidly neutralized, a role currently filled by protamine sulfate (B86663), which can have significant side effects. rsc.orgnih.gov Researchers have investigated PAH derivatives as safer and more effective heparin antagonists. rsc.orgresearchgate.net Specifically, new derivatives of polyallylamine containing arginine moieties (PAH-ARG) have been synthesized and tested. rsc.orgresearchgate.net
In vitro tests using heparinized blood plasma showed that PAH-ARG polymers effectively complex with heparin, reducing the activated partial thromboplastin (B12709170) time (aPTT) back to normal levels. rsc.orgresearchgate.net The efficacy of these polymers was confirmed in vivo using a rat model. rsc.orgresearchgate.net Notably, the dose of PAH-ARG required for the complete reversal of heparin's effect was found to be half of that required for protamine sulfate, indicating a higher potency. rsc.orgresearchgate.net These arginine-substituted PAH derivatives are considered promising agents for neutralizing heparin. nih.gov
Table 4: Comparison of PAH-Arginine and Protamine Sulfate for Heparin Reversal This table compares the efficacy of a modified PAH derivative with the current clinical standard for heparin antagonism.
| Feature | PAH-Arginine (PAH-ARG) | Protamine Sulfate | Source(s) |
| Mechanism | Binds and neutralizes heparin | Binds and neutralizes heparin | rsc.org, researchgate.net, nih.gov |
| Efficacy (in vitro) | Reduces aPTT to normal levels | Reduces aPTT to normal levels | rsc.org, researchgate.net |
| Potency | Dose required is half that of protamine sulfate | Standard clinical dose | rsc.org, researchgate.net |
| Toxicity | Less toxic to model fibroblast cells than protamine | Can produce adverse effects (e.g., hypotension, anaphylactic shock) | researchgate.net, nih.gov |
Hyperphosphatemia, or elevated phosphate levels in the blood, is a serious condition common in patients with chronic kidney disease on dialysis. nih.gov Cross-linked poly(this compound) is the active polymer in Sevelamer (B1230288) (initially known as RenaGel), a non-absorbable, calcium- and aluminum-free phosphate binder. nih.govdovepress.com Sevelamer is composed of multiple amines that become protonated in the intestine, where they interact with and bind dietary phosphate through ionic and hydrogen bonds, preventing its absorption into the bloodstream. karger.comtga.gov.au
Clinical trials have demonstrated that Sevelamer is as effective as calcium-based phosphate binders in lowering serum phosphorus levels. nih.gov A key advantage of Sevelamer is that it controls phosphate levels without increasing serum calcium, thereby avoiding the risk of hypercalcemia that can occur with calcium-based binders. nih.govmedwave.cl Additionally, Sevelamer has been shown to significantly reduce total and low-density lipoprotein (LDL) cholesterol. nih.gov It is considered a safe and effective alternative for the management of hyperphosphatemia in end-stage renal disease. nih.gov
Table 5: Clinical Trial Results for Poly(this compound) (RenaGel/Sevelamer) in Hemodialysis Patients This table summarizes the key findings from a randomized, placebo-controlled trial on the efficacy of Sevelamer.
| Parameter | RenaGel (Sevelamer) Group | Placebo Group | P-Value | Source |
| Change in Serum Phosphorus | Significant reduction (6.6 to 5.4 mg/dL) | No significant change (7.0 to 7.2 mg/dL) | 0.037 | nih.gov |
| Change in Serum Calcium | No significant change | No significant change | - | nih.gov |
| Change in Total Cholesterol | Significant reduction | - | 0.013 | nih.gov |
| Change in LDL Cholesterol | Significant reduction | - | 0.003 | nih.gov |
Development of Heparin Reversal Agents and Antagonists
Biocompatibility and Safety Profile in Biomedical Contexts
The biocompatibility and safety of Poly(this compound) (PAH) and its derivatives are critical determinants for their use in biomedical applications, ranging from drug delivery systems to tissue engineering scaffolds. wikipedia.orgresearchgate.net Extensive research has been conducted to evaluate their interaction with biological systems at the cellular and systemic levels.
In Vitro and In Vivo Cytotoxicity Assessments of Poly(this compound) Nanocapsules
The cytotoxicity of Poly(this compound) (PAH) has been evaluated in numerous studies, with results often depending on the polymer's molecular weight, concentration, and whether it is used alone or as part of a larger construct like a nanocapsule.
In vitro studies have shown that while PAH can be toxic to various mammalian cells at high concentrations, PAH-based nanocapsules often exhibit excellent biocompatibility. nih.govnih.gov For instance, one study found that PAH nanocapsules were biocompatible at concentrations ranging from 1.5 x 10⁵ to 6.0 x 10⁵ capsules per mL, showing no cytotoxic effects on peripheral blood mononuclear cells (PBMCs). rsc.orgresearchgate.net Another study highlighted that increasing concentrations of PAH led to a dose-dependent inhibition of cell adhesion. nih.gov The cytotoxicity of free PAH has been observed in human skin fibroblasts, whereas PAH-treated nanoparticles did not show the same toxic effect on the cells. nih.gov However, it has also been noted that cationic nanocapsules terminated with polymers like poly-L-lysine (PLL) can be toxic to human blood cells, inducing aggregation and hemolysis, which underscores the importance of the specific polycation used. dovepress.com
In vivo assessments in rat models have supported the biocompatibility of PAH nanocapsules. rsc.org Post-intravenous administration, studies have evaluated haematological parameters, toxicity markers in serum and major organs, and conducted histopathological examinations for up to 30 days. rsc.orgresearchgate.net These investigations revealed minimal changes and nearly normal tissue architecture, confirming the biocompatibility and low toxicity of PAH nanocapsules in vivo. rsc.orgresearchgate.net This favorable in vivo profile suggests their potential as carriers for drug delivery and bioimaging applications. researchgate.net
Table 1: Summary of In Vitro Cytotoxicity Findings for PAH Nanocapsules
| Cell Type | PAH Formulation | Concentration | Outcome | Reference |
|---|---|---|---|---|
| Peripheral Blood Mononuclear Cells (PBMCs) | Nanocapsules | 1.5 x 10⁵ - 6.0 x 10⁵ capsules/mL | Biocompatible, no cytotoxicity | rsc.org, researchgate.net |
| Human Skin Fibroblasts (HSFs) | Free Polymer | Not specified | Cytotoxic | nih.gov, nih.gov |
| Human Skin Fibroblasts (HSFs) | Nanoparticle-treated | Not specified | No toxic effect | nih.gov |
| Neuronal Progenitor Cells | Free Polymer | Not specified | Cytotoxic | nih.gov |
| Chinese Hamster RJK Cells | Free Polymer | 100 µg/mL (sublethal) | Toxic | nih.gov |
Genotoxicity Studies in Mammalian Cells and Animal Models
Genotoxicity assessments are crucial for any material intended for clinical use, as DNA damage can lead to mutagenesis and carcinogenesis. Studies on PAH nanocapsules have included genotoxicity evaluations to ensure their safety.
In in vitro models using peripheral blood mononuclear cells (PBMCs), the comet assay, a method for detecting DNA damage in individual cells, was employed. rsc.orgresearchgate.net The results from these studies indicated that PAH nanocapsules did not exhibit genotoxicity toward these blood cells, even at high concentrations of 6.0 x 10⁵ capsules/mL. researchgate.net
Further investigations in animal models have corroborated these findings. A study involving rats that received intravenous administration of PAH nanocapsules showed no significant genotoxic effects. rsc.org The research analyzed important genes related to kidney injury, heat shock response, and inflammation, and found minimal changes. rsc.org Another study on immortalized Chinese hamster cells (RJK and RJKEB) treated with cytotoxic doses of PAA (Poly(this compound)) showed that while the treatment selected for cells with increased karyotypic instability, it did not increase their oncogenic potential. nih.gov In fact, it was accompanied by an increased sensitivity of these cells to the toxic effects of doxorubicin, suggesting that PAA does not contribute to the progression of multidrug resistance. nih.gov These comprehensive biocompatibility and genotoxicity studies suggest that PAH nanocapsules are non-toxic and could be a safe carrier for drug delivery applications. researchgate.net
Analysis of Immunomodulatory Properties
The interaction of biomaterials with the immune system is a critical aspect of biocompatibility. The immunomodulatory properties of PAH nanocapsules have been investigated to understand their potential to elicit an inflammatory response.
In vivo studies in rats have analyzed a panel of inflammatory markers following the administration of PAH nanocapsules. rsc.org The activities of key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipooxygenase (LOX), as well as levels of nitric oxide synthase (NOS) and prostaglandin (B15479496) E2 (PGE2), showed minimal changes. rsc.org Furthermore, the expression of important genes related to inflammation, including interleukin-1 beta (IL-1β), monocyte chemotactic protein-1 (MCP-1), and tumor necrosis factor-alpha (TNF-α), was not significantly altered. rsc.org
Western blotting studies provided further insight into the immunoregulatory protein response. The levels of cytokines like interleukin-8 (IL-8), chemokines such as macrophage inflammatory protein-2 (MIP-2), and cell adhesion molecules (VCAM-1 and ICAM-1) showed only the smallest indications of toxicity following interaction with PAH nanocapsules. rsc.org This lack of a significant proinflammatory response is a positive indicator for the use of PAH nanocapsules in biomedical applications where minimizing immune recognition is desirable. dovepress.com
Table 2: Immunomodulatory Effects of PAH Nanocapsules in Rat Models
| Marker Type | Specific Marker | Result | Reference |
|---|---|---|---|
| Inflammatory Enzymes | Cyclooxygenase (COX), Lipooxygenase (LOX) | Least changes | rsc.org |
| Inflammatory Mediators | Nitric Oxide Synthase (NOS), Prostaglandin E2 (PGE2) | Least changes | rsc.org |
| Inflammatory Genes | IL-1β, MCP-1, TNF-α | Least changes in expression | rsc.org |
| Immunoregulatory Proteins | IL-8, MIP-2, VCAM-1, ICAM-1 | Smallest levels of toxicity | rsc.org |
Studies on Cell Proliferation and Migration on Polymeric Surfaces
The surface properties of biomaterials play a pivotal role in directing cellular behavior, including adhesion, proliferation, and migration. PAH is frequently used in layer-by-layer assembly to create functional coatings on biomedical implants and cell culture substrates. iiarjournals.orgmdpi.com
Studies have shown that surface chemistry is a key driver for initial cell engagement. iiarjournals.org Coatings that terminate with PAH expose primary amino groups, which can attract negatively charged proteins and promote cell adhesion. iiarjournals.org For example, coating titanium surfaces with polyelectrolyte multilayers (PEMs) of polystyrene sulfonate (PSS)/PAH and polyacrylic acid (PAA)/PAH significantly improved the initial attachment of normal human osteoblasts (NHOst). iiarjournals.org
However, the effect of PAH on cell proliferation and migration can be complex. While unmodified PAH has been shown to be toxic and can inhibit cell proliferation, modified forms of the polymer can have the opposite effect. nih.gov One study found that modifying PAH through quaternization resulted in polyelectrolytes that were considerably less toxic to human skin fibroblasts (HSFs). nih.gov Thin films made from these modified polycations did not negatively affect HSF proliferation and, in some cases, stimulated cell migration in an in vitro wound model. nih.gov The uptake of PAH microcapsules by human smooth muscle cells was found to cause a slight decrease in cell viability but led to significant changes in cytoskeleton organization, cell cycle, and cell adhesion and migration ability. researchgate.net
Considerations for Clinical Translation and Regulatory Compliance
The translation of PAH-based biomaterials from the laboratory to clinical applications requires careful consideration of their long-term safety and adherence to regulatory standards. While many in vitro and preclinical in vivo studies demonstrate the biocompatibility and potential of PAH nanocapsules and derivatives, several factors must be addressed for clinical translation. rsc.orgresearchgate.netnih.gov
The existing research provides a strong foundation, suggesting that PAH nanocapsules are non-toxic and biocompatible, making them promising candidates for drug delivery and bioimaging. rsc.orgresearchgate.net However, the current biosafety evaluation for some PAH-based nanoparticle systems is considered incomplete. nih.gov More systematic and in-depth studies, including large-scale in vitro and in vivo experiments, are necessary to fully understand their biological effects. nih.gov
Regulatory bodies will require comprehensive data on long-term stability, degradation products, and potential for accumulation in the body. Although studies show that PAH modification can enhance the stability and delivery efficiency of nanoparticles, the complete pharmacokinetic and biodistribution profiles must be established. nih.govdovepress.com The improved biological properties of modified PAH, such as reduced cytotoxicity and enhanced cell proliferation, are advantageous, but each new derivative must undergo rigorous safety testing. nih.gov Ultimately, while the potential for clinical use is high, particularly for applications like cancer therapy and regenerative medicine, a thorough and systematic approach to safety and efficacy evaluation is paramount for achieving regulatory approval and successful clinical translation. nih.govnih.gov
Environmental and Industrial Applications of Poly Allylamine Hydrochloride
Environmental Remediation and Wastewater Treatment
PAH plays a crucial role in water purification and wastewater treatment due to its effectiveness as a coagulant and flocculant. guidechem.comcymitquimica.compolysciences.com Its cationic nature allows it to interact with and neutralize negatively charged particles, leading to the formation of larger aggregates that can be easily removed from water. cymitquimica.com
Adsorption and Binding of Pollutants
The high density of functional amine groups along the polymer chain gives PAH a strong capability to bind with a variety of pollutants present in wastewater. encyclopedia.pub This makes it an effective sorbent for environmental remediation.
Phosphorus Ions and Anions: PAH-based materials have demonstrated significant potential for removing phosphorus from wastewater. usda.govresearchgate.net For instance, a synthetic crosslinked polymeric hydrogel made by crosslinking PAH with epichlorohydrin (B41342) can form a water-insoluble network with fixed ammonium (B1175870) sites that facilitate the exchange of phosphate (B84403) anions. usda.gov Studies have shown that bark fibers modified with PAH exhibit a high capacity for phosphorus sorption. usda.gov Additionally, PAH hydrogels have been developed to bind and remove other toxic anions, such as perchlorate (B79767), from industrial wastewater. wiley.comumd.edu In one study, these hydrogels showed an equilibrium perchlorate loading of 5770 ± 870 mg of perchlorate per gram of gel. wiley.comumd.edu
Heavy Metals: The amine groups in PAH can effectively chelate heavy metal ions. vaikunthchemicals.inencyclopedia.pub Composites made with PAH have been used for the removal of various heavy metal ions, including Cr(VI), Cu(II), Co(II), Zn(II), and Ni(II). encyclopedia.pub For example, a composite of PAH and graphene oxide has been shown to have a high sorption capacity for Cr(VI), reaching 219 mg/g at a pH of 2. encyclopedia.pub The ability of PAH to bind with heavy metals makes it a valuable component in developing biosorbents for the recovery of precious metals from aqueous solutions. nih.gov
Application in Oil Refinery Wastewater Treatment and Photo Degradation
PAH is utilized in advanced treatment processes for oil refinery wastewater, which often contains complex mixtures of organic pollutants. tandfonline.comresearchgate.net Multilayer nanofilms fabricated using PAH in a layer-by-layer (L-b-L) technique with other materials like poly(styrene sulfonate) (PSS) and zinc oxide (ZnO) nanoparticles have shown high efficiency in the photodegradation of pollutants in this type of wastewater. tandfonline.comresearchgate.net
In one study, a PAH/(PSS, ZnO)₅ bilayer system achieved a maximum Chemical Oxygen Demand (COD) removal efficiency of 80.1% and a Total Organic Carbon (TOC) removal of around 55% at a pH of 7.2 with a contact time of 120 minutes. tandfonline.com Similar systems using titanium dioxide (TiO₂) instead of ZnO also demonstrated significant reduction in COD and TOC in both textile and oil refinery effluents. researchgate.netresearchgate.net These immobilized nanoparticle systems are considered an attractive option for environmental applications due to their effectiveness in removing pollutants from oily wastewater. tandfonline.com
Role in Water Purification Processes
As a cationic polyelectrolyte, PAH is widely used as a flocculant in water treatment to clarify water by removing suspended particles and impurities. guidechem.comvaikunthchemicals.in It can be used to create amphiphilic poly(ionic liquid) nanoparticles that have shown enhanced performance as flocculants in water purification compared to the parent polyelectrolytes. rsc.org The formation of these nanoparticles, with sizes ranging from 100 nm to 600 nm, depends on the extent of partial anion exchange and the nature of the polyelectrolyte. rsc.org
Nanoparticle Synthesis and Stabilization
PAH serves as a versatile platform in nanotechnology, acting as both a reducing agent and a stabilizing agent in the synthesis of various nanoparticles. researchgate.netmdpi.com Its polymer matrix can embed nanoparticles as they are formed, providing control over their growth and preventing aggregation. researchgate.net
Use in the Synthesis of Nanoparticles with Controlled Size and Properties
The properties of nanoparticles, such as their size and morphology, are critical for their application. PAH plays a key role in controlling these characteristics during synthesis.
The size of cadmium sulfide (B99878) (CdS) nanoparticles can be controlled by adjusting the solution's pH when PAH is used as a stabilizer. oup.com
Highly branched AuNPs with tunable optical properties can be synthesized using a seeded growth approach with PAH as a shape-inducing agent. nih.gov The morphology of these nanoparticles can be controlled by changing the gold salt to seed ratio or by adjusting the solution's pH. nih.gov
Stabilization of Metal Nanoparticles
The stability of nanoparticles is crucial for their practical use. PAH is an effective stabilizer for various metal nanoparticles due to the strong electrostatic interactions and the ability of its amine groups to coordinate with the metal surfaces. polysciences.commdpi.comacs.org
Gold Nanoparticles (AuNPs): PAH is used to stabilize AuNPs, often in conjunction with other polymers like poly(styrene sulfonate) (PSS) in layer-by-layer assemblies. acs.org It can also be used to create a "necklace-like" structure by facilitating the self-assembly of AuNPs on PAH nanofibers, which has applications in single-electron devices. acs.org Laccase-decorated AuNPs stabilized in PAH have been used to develop biosensors for dopamine (B1211576) detection. rsc.org
Zinc Oxide Nanoparticles (ZnO NPs): PAH is used to create stable, multilayer coatings containing ZnO NPs on various textiles, imparting antibacterial properties. mdpi.comresearchgate.net The PAH layers effectively immobilize the ZnO NPs, preventing their release from the textile surface. mdpi.com This is beneficial as it reduces potential cytotoxicity from free nanoparticles. mdpi.com The amount of ZnO NPs bound to the fabric is typically low, ensuring the material remains safe for human use. researchgate.net
Hydrogels for Salinity Gradient Energy Recovery
A novel and cost-effective method for harvesting renewable energy from salinity gradients involves the use of hydrogels that expand in freshwater and contract in saltwater. acs.orgacs.orguib.no Poly(allylamine hydrochloride) hydrogels, cross-linked with agents like glutaraldehyde (B144438), have demonstrated excellent expansion and contraction properties for this purpose. acs.orgacs.orguib.no The energy recovery potential of these hydrogels is influenced by factors such as cross-linker concentration and external load. acs.orgacs.orguib.no
The energy efficiency of these PAH hydrogel systems, when compared to the change in free energy from the complete mixing of high and low-salinity solutions, has reached up to 1.9%. acs.org This represents a significant improvement over previous systems. acs.org
| Parameter | Value | Reference |
| Maximum Energy Recovered (60g swollen hydrogel) | >1800 mJ | acs.orgacs.orgcore.ac.uk |
| Maximum Energy Produced per Gram of Polymer | 3.4 J/g | acs.orgacs.orgcore.ac.uk |
| Optimal Cross-linking Concentration for Max Energy/Gram | 2–3 mol % | acs.org |
| Energy Efficiency | up to 1.9% | acs.org |
Surface Coatings and Thin Films
Poly(this compound) is a versatile component in the fabrication of various surface coatings and thin films due to its ability to form uniform layers and interact with other materials.
Antireflective Coatings
PAH is utilized in the creation of high-quality, cost-effective antireflective coatings. rsc.org These coatings are often composed of alternating layers of poly(this compound) and silica (B1680970) nanoparticles. fishersci.ptcymitquimica.comchemicalbook.comscientificlabs.ieottokemi.com The layer-by-layer ionic self-assembly of PAH and silica nanoparticles allows for the construction of these tunable coatings. rsc.org To enhance the durability and scratch resistance of these films, thermally-crosslinking polyelectrolytes such as poly(acrylic acid) (PAA) can be incorporated into the multilayer structure. rsc.org The formation of covalent amide linkages between PAH and PAA upon thermal crosslinking has been confirmed through spectroscopic methods. rsc.org
Hydrophobic and Functional Textile Coatings
PAH is employed in developing functional coatings for textiles, including those with hydrophobic properties. mdpi.comnih.govresearchgate.net A novel multilayer coating has been developed using PAH and immobilized zinc oxide (ZnO) nanoparticles to create antibacterial and biocompatible cotton, polyester (B1180765), and nylon textiles. mdpi.comnih.govresearchgate.netdntb.gov.ua These coatings have demonstrated the ability to impart weak hydrophobic properties to the treated fabrics. mdpi.comnih.govresearchgate.net Furthermore, the PAH multilayers effectively immobilize the ZnO nanoparticles, preventing their release from the textile surface. mdpi.comnih.govresearchgate.net This is crucial as it enhances the safety and biocompatibility of the functionalized textiles for human use. mdpi.com Studies have shown that all coated textiles exhibit strong growth inhibition of bacteria such as Staphylococcus aureus. mdpi.comnih.govresearchgate.nettandfonline.com
| Textile | Zn2+ Ions Released (µg mL−1) | Reference |
| Cotton | 0.99 ± 0.03 | mdpi.com |
| Polyester | 0.51 ± 0.02 | mdpi.com |
| Nylon | 0.31 ± 0.01 | mdpi.com |
Layer-by-Layer Assembly for Multilayered Systems
The layer-by-layer (LbL) assembly technique is a versatile method for creating multilayered thin films, and PAH is a commonly used polycation in this process. mdpi.comnih.gov This technique involves the alternating deposition of oppositely charged polyelectrolytes to build up a film on a substrate. mdpi.comnih.gov PAH can be paired with various polyanions, including synthetic polymers like poly(styrene sulfonate) and biopolymers such as dextran (B179266) sulfate (B86663) and deoxyribonucleic acid (DNA). acs.orgcore.ac.ukksbm.or.krwikipedia.org
The properties of the resulting polyelectrolyte multilayers (PEMs) can be tuned by controlling factors like the pH and ionic strength of the deposition solutions. rsc.orgacs.org For instance, films assembled from PAH and a mixture of DNA and poly(sodium styrenesulfonate) (PSS) showed that the presence of sodium chloride favored the incorporation of PSS, while ethanol (B145695) favored the inclusion of DNA. acs.org The thickness and surface morphology of these films are also influenced by the assembly conditions. mdpi.comacs.org
Role in Chemical Industry as Intermediates
Allylamine (B125299) hydrochloride and its polymer, poly(this compound), serve as important intermediates in the chemical industry for the production of other valuable chemicals. smolecule.com
Production of Surfactants and Emulsifiers
Polymer/surfactant mixtures are utilized in various industrial applications, including the stabilization of emulsions. mdpi.com While polyelectrolytes like PAH have low surface activity on their own, they can form complexes with oppositely charged surfactants. mdpi.com These complexes exhibit enhanced interfacial activity, which is beneficial for creating stable emulsions. mdpi.com For example, the interaction between PAH and sodium dodecyl sulfate (SDS) at a hexane/water interface leads to the formation of a complex that significantly alters the interfacial properties. mdpi.com The addition of a polymer like PAH to a surfactant solution can create a steric barrier that prevents the coalescence of droplets, thereby improving the stability of the emulsion. mdpi.com
Materials for Proton Exchange Membranes in Fuel Cells
Poly(this compound) (PAH) has emerged as a significant polymer in the development of advanced proton exchange membranes (PEMs) for fuel cells. Its utility stems from its cationic nature and the presence of primary amine groups, which serve as sites for further modification and for electrostatic interactions in layer-by-layer (LbL) assembly. Research has focused on incorporating PAH into various membrane architectures, including multilayered, composite, and blend membranes, to enhance performance characteristics essential for fuel cell operation.
The primary approach for utilizing PAH in PEMs is through the LbL assembly technique. This method involves the sequential deposition of positively charged PAH and a negatively charged polyelectrolyte, such as poly(styrene sulfonate) (PSS) or poly(acrylic acid) (PAA), onto a substrate. mdpi.comfigshare.com This process creates highly structured multilayer films where the properties can be finely tuned by controlling the number of layers, the specific polyelectrolytes used, and the assembly conditions like pH and ionic strength. google.comresearchgate.net The resulting polyelectrolyte multilayer (PEM) can act as a barrier to reduce fuel crossover, a common issue in direct methanol (B129727) fuel cells (DMFCs), while facilitating proton transport. ulakbim.gov.tr
Composite membranes represent another major area of investigation, where PAH is combined with other materials to create a matrix with synergistic properties. For instance, graphene oxide (GO) has been dispersed in PAH solutions to form positively charged composites that can be layered with other polymers. uv.es The incorporation of GO aims to improve proton conductivity and reinforce the membrane structure. uv.es Similarly, polyoxometalates (POMs) have been crystallized with PAH to create materials with high proton conductivity, even under low-humidity conditions. d-nb.info The electrostatic interactions between the negatively charged POMs and the protonated amine groups of PAH contribute to the structural stability of these composite membranes. d-nb.info
Furthermore, research has explored the modification of PAH itself to tailor the properties of the resulting PEMs. By substituting the amine groups with other functional moieties, a range of polyelectrolytes with varying hydrophilicity, charge density, and amphiphilicity can be synthesized. mdpi.com These modified PAH derivatives can then be used to fabricate PEMs with specific physicochemical characteristics, such as controlled wettability and surface morphology. mdpi.com
The performance of PAH-based PEMs is evaluated based on several key parameters, including proton conductivity, methanol permeability, and ion exchange capacity (IEC). High proton conductivity is crucial for efficient fuel cell operation, while low methanol permeability is essential for preventing fuel crossover in DMFCs. IEC represents the number of ion-exchangeable sites within the membrane, which influences its proton conductivity. The mechanical properties of these membranes are also critical to ensure their durability and stability under fuel cell operating conditions. researchgate.net
Detailed Research Findings
Recent studies have provided quantitative data on the performance of various PAH-based PEMs. For instance, composite membranes developed from cross-linked poly(vinyl alcohol) have been shown to exhibit a proton conductivity of 0.078 S cm⁻¹ and a significantly lower methanol permeability (2.52 × 10⁻⁷ cm² s⁻¹) compared to the benchmark Nafion 117 membrane (3.39 × 10⁻⁶ cm² s⁻¹). dntb.gov.ua The ion exchange capacity of these composite membranes reached up to 3.31 meq g⁻¹, a notable increase over Nafion 117's 0.91 meq g⁻¹. dntb.gov.ua
In another study focusing on LbL assembly, composite membranes of PAH and polyvinyl sulfate potassium salt (PVS) on a Nafion substrate demonstrated both high proton conductivity and effective methanol blocking properties. ulakbim.gov.tr The selectivity of these membranes, defined as the ratio of proton conductivity to methanol permeability, could be controlled by adjusting the salt concentration in the polyelectrolyte solutions during assembly. ulakbim.gov.tr
The incorporation of inorganic materials has also yielded promising results. Crystalline composites of a Preyssler-type polyoxometalate with PAH have achieved proton conductivities on the order of 10⁻² S cm⁻¹ at 368 K and 75% relative humidity. d-nb.info These materials benefit from the electrostatic interactions that enhance their durability. d-nb.info
The mechanical integrity of PAH-based membranes has also been a subject of investigation. Nanoindentation studies on PAH/P-Azo (an azobenzene-containing polyelectrolyte) multilayers have shown that the Young's modulus can be significantly influenced by the charge density of the PAH used during assembly, with more highly charged PAH resulting in mechanically stiffer films due to increased ionic cross-linking. researchgate.net For a PAH/poly(sodium 4-styrenesulfonate) system, a Young's modulus of 4 ± 1 GPa has been reported. rsc.org
The tables below summarize key performance data for various PAH-based proton exchange membranes from recent research findings.
Table 1: Proton Conductivity and Methanol Permeability of PAH-Based Membranes
| Membrane Composition | Proton Conductivity (S/cm) | Methanol Permeability (cm²/s) | Reference |
|---|---|---|---|
| Cross-linked PVA/SSCA Composite | 0.078 | 2.52 x 10⁻⁷ | dntb.gov.ua |
| Nafion 117 (for comparison) | - | 3.39 x 10⁻⁶ | dntb.gov.ua |
| Hyperbranched Polyamide Hybrid | 0.25 (at 80 °C) | 2.2 x 10⁻⁷ | nih.gov |
| Nafion 117 (for comparison) | 0.192 (at 80 °C) | - | nih.gov |
| 15PVA(GO-PAH/sPVA)1 | 8.26 x 10⁻³ (at 90 °C) | - | uv.es |
| 15sPVA(GO-PAH/sPVA)1 | 4.96 x 10⁻³ (at 90 °C) | - | uv.es |
Table 2: Ion Exchange Capacity (IEC) of PAH-Based Membranes
| Membrane Composition | Ion Exchange Capacity (meq/g) | Reference |
|---|---|---|
| Cross-linked PVA/SSCA Composite | 3.31 | dntb.gov.ua |
| Nafion 117 (for comparison) | 0.91 | dntb.gov.ua |
| CMC/PVA-4% CSA-2% SAC | 2.31 | dntb.gov.ua |
Table 3: Mechanical Properties of PAH-Based Membranes
| Membrane Composition | Young's Modulus (GPa) | Reference |
|---|
Mechanistic Research on Allylamine and Poly Allylamine Hydrochloride Interactions and Biological Effects
Cellular Interaction Mechanisms of Poly(allylamine hydrochloride)
Poly(this compound) (PAH) is a cationic polymer that has been extensively studied for its utility in biomedical applications, primarily due to its ability to modify surfaces and influence cellular behavior. Its positively charged nature at physiological pH allows it to interact with negatively charged cell membranes and extracellular matrix components.
Research has consistently shown that surfaces coated with PAH can significantly enhance the attachment and subsequent adhesion of various cell types. nih.gov Multilayer films constructed with PAH as the outermost cationic layer have been found to improve the initial attachment and adhesion of both HEK-293 and 3T3-L1 cell lines. nih.gov This is often attributed to the electrostatic interactions between the positively charged polymer and the negatively charged cell surface.
The properties of PAH-based films can be finely tuned to control cellular interactions. For instance, when PAH is assembled into multilayer films with the polyanion heparin, cell adhesion is sensitive to the pH of the PAH solution used during film deposition. nih.gov Studies using such films showed that fibronectin adsorption and subsequent cell adhesion were maximal at an intermediate pH of 8.4. nih.gov Furthermore, PAH-terminated films have been observed to enhance the production of the extracellular matrix and the organization of the actin cytoskeleton, which are crucial for stable cell adhesion and growth. nih.gov By creating micropatterns of PAH on a cell-resistant background, it is possible to control the spatial arrangement of adherent cells, demonstrating that the polymer can be used to guide cell organization. acs.org While unmodified PAH can be cytotoxic at certain concentrations, modifications to its structure or its use in layered constructs can mitigate these effects and promote cell proliferation. nih.govresearchgate.net
| PAH-Based System | Observed Effect on Cells | Cell Types Studied | Reference |
|---|---|---|---|
| PAH-terminated polyelectrolyte films | Improved initial attachment and subsequent adhesion. | HEK-293, 3T3-L1 | nih.gov |
| PAH/heparin multilayer films (pH 8.4) | Maximal fibronectin adsorption and cell adhesion. | Osteoblast-like cells | nih.gov |
| Patterned PAH on cell-resistant films | Controlled cell attachment and spreading based on ligand density. | Mammalian cells | acs.org |
| Modified PAH (quaternized) films | Improved HSF proliferation and migration compared to unmodified PAH. | Human skin fibroblasts (HSFs) | researchgate.net |
The interaction of PAH with mammalian cells is largely governed by its strong positive charge, which facilitates binding to the negatively charged cell surface. However, this same property can also lead to cytotoxicity at higher concentrations by disrupting cell membrane integrity. researchgate.net Studies have shown that unmodified PAH can inhibit the growth of human skin fibroblasts completely at concentrations as low as 0.2 mg/mL.
Enhancement of Cell Adhesion and Growth
Toxicological Mechanisms of Allylamine (B125299) and its Metabolites
Allylamine, the monomer precursor to PAH, is a well-established cardiovascular toxin. ahajournals.orgepa.gov Its toxicity is not inherent to the molecule itself but arises from its metabolic activation within the body into highly reactive and damaging compounds. nih.goveur.nl
Allylamine administration to various animal models consistently produces severe cardiovascular damage, characterized by myocardial necrosis and lesions in vascular smooth muscle. ahajournals.orgepa.govnih.gov It is selectively toxic to the cardiovascular system, inducing lesions that can mimic human atherosclerosis. epa.gov In vivo studies in rats have demonstrated that allylamine causes extensive necrosis of smooth muscle cells in the aortic media and myocardial necrosis. nih.gov The compound also induces vascular lesions in the aorta and other medium-sized arteries. karger.comcncb.ac.cn The primary targets of allylamine's toxicity are the vascular smooth muscle cells and cardiac myocytes. ahajournals.orgepa.gov
| Compound Administered | Animal Model | Observed Pathological Effects | Reference |
|---|---|---|---|
| Allylamine (AA) | Sprague-Dawley rats | Extensive smooth muscle cell necrosis of the aortic media; Myocardial necrosis. | nih.gov |
| Allylamine | Hanover Wistar rat | Myocardial degeneration/necrosis; Vasculopathy. | |
| Allylamine | Rats | Vascular lesions in aorta and medium-sized arteries. | karger.com |
| Allylamine | Various animal species | Progressive acute myocardial necrosis; Chronic vascular lesions. | ahajournals.org |
The metabolic activation of allylamine is a critical step in its toxic mechanism and is primarily mediated by the enzyme Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1). ahajournals.orgepa.goveur.nl SSAO is abundant in vascular tissue, particularly in vascular smooth muscle cells. ahajournals.orgdiva-portal.org This enzyme catalyzes the oxidative deamination of primary amines, including allylamine. eur.nldiva-portal.org
Research has shown a direct link between SSAO activity and allylamine-induced toxicity. The cardiovascular toxicity of allylamine is dependent on its metabolism by SSAO. epa.gov The high activity of this enzyme in the aorta corresponds to the primary site of allylamine-induced vascular lesions. epa.govnih.gov Crucially, inhibitors of SSAO, such as semicarbazide (B1199961), can prevent the toxicity of allylamine both in vitro and in vivo. nih.govnih.gov In cultured rat vascular endothelial and smooth muscle cells, semicarbazide prevented the cytotoxic effects of allylamine, whereas inhibitors of other amine oxidases like monoamine oxidase (MAO) were ineffective. nih.gov This demonstrates the specific and essential role of SSAO in converting allylamine into its toxic metabolites. ahajournals.orgnih.gov
The enzymatic action of SSAO on allylamine results in the production of highly reactive and cytotoxic byproducts: acrolein, hydrogen peroxide (H₂O₂), and ammonia. epa.goveur.nlnih.gov Acrolein is a highly toxic unsaturated aldehyde and is considered the principal mediator of allylamine's cardiotoxic effects. ahajournals.orgnih.gov
The formation of acrolein from allylamine has been detected in homogenates of various cardiovascular tissues, including the aorta and heart. nih.gov The production of hydrogen peroxide occurs concurrently during this oxidative deamination process. karger.comnih.gov Both acrolein and hydrogen peroxide contribute to cellular damage through oxidative stress and lipid peroxidation. karger.com Acrolein is a potent electrophile that can readily react with cellular nucleophiles, such as proteins, leading to enzyme inactivation and cellular dysfunction. karger.com Studies have shown that allylamine-induced cytotoxicity in cultured vascular cells can be partially prevented by catalase, an enzyme that scavenges hydrogen peroxide, further implicating H₂O₂ in the toxic mechanism. nih.gov The formation of these toxic metabolites, particularly acrolein, in vascular tissues is the basis for the selective cardiovascular damage caused by allylamine. karger.comnih.gov
In Vitro and In Vivo Toxicity Assessments of Allylamine (e.g., skin exposure, ingestion)
Allylamine is recognized for its acute toxicity across all exposure routes, including ingestion and skin absorption. nih.govinchem.org It is a colorless to yellowish liquid with a potent, ammonia-like odor and is corrosive to the eyes, skin, and respiratory tract. nih.govinchem.orgnih.gov The toxicity of allylamine is not merely limited to irritation; it is a well-characterized cardiovascular toxin, a property that has led to its use as a model compound for inducing arterial injury and myocardial fibrosis in research settings. nih.govnih.gov
The primary mechanism of allylamine's cardiovascular toxicity is linked to its metabolism. nih.govnih.gov In vivo, allylamine is metabolized by the enzyme semicarbazide-sensitive amine oxidase (SSAO), also known as benzylamine (B48309) oxidase, which is highly active in vascular tissue. nih.govepa.gov This metabolic process converts allylamine into highly reactive and toxic metabolites: acrolein, hydrogen peroxide, and ammonia. nih.govepa.gov Acrolein, in particular, is implicated as the major toxicant responsible for the observed cellular damage. nih.govnih.gov The proposed mechanisms for this damage include lipid peroxidation, disruption of cellular glutathione (B108866) levels, and damage to mitochondrial membranes. nih.gov
In vitro studies have substantiated the role of metabolism in allylamine's cytotoxicity. Research on cultured neonatal rat heart cells, specifically myocytes and fibroblasts, has shown that myocytes are significantly more susceptible to allylamine-induced lysis than fibroblasts. nih.gov Cell lysis in myocytes occurred with 0.5 mM allylamine, while 20 mM was required to induce the same effect in fibroblasts. nih.gov Crucially, the toxicity in myocytes was prevented by semicarbazide, an inhibitor of SSAO, but not by monoamine oxidase inhibitors, supporting the hypothesis that SSAO-mediated metabolism to acrolein is essential for the toxic effects. epa.govnih.gov Furthermore, allylamine exposure led to a reduction in ATP levels in myocytes at much lower concentrations than in fibroblasts, suggesting that the cytotoxicity results from interference with cellular energy production. nih.gov
Comparative studies on aortic smooth muscle cells (SMCs) from different species (avian and rodent) also highlight the cytotoxic effects. Exposure to allylamine (0.2–200 μM) for 4 hours resulted in reduced cellular glutathione (GSH) and increased lactate (B86563) dehydrogenase (LDH) leakage, both indicators of cytotoxicity, in primary cultures from both species. tandfonline.com These findings underscore the selective cytotoxicity of allylamine for vascular smooth muscle cells. nih.gov
Skin exposure is a significant route of toxicity. Allylamine is absorbed through the skin and can cause not only severe local necrosis but also systemic effects, including acute lethality. nih.govinchem.orgepa.gov
Table 1: Summary of In Vitro Allylamine Toxicity Studies
| Study Type | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Cytotoxicity Assay | Neonatal Rat Cardiac Myocytes | Cell lysis observed at 0.5 mM allylamine; ATP levels reduced at 0.05 mM. | nih.gov |
| Cytotoxicity Assay | Neonatal Rat Cardiac Fibroblasts | Cell lysis required 20 mM allylamine; ATP levels reduced at 10 mM. | nih.gov |
| Cytotoxicity Assay | Avian & Rodent Aortic Smooth Muscle Cells | Reduced cellular glutathione and increased LDH leakage at 0.2–200 μM allylamine. | tandfonline.com |
| Mechanistic Study | Cultured Myocytes | Toxicity prevented by SSAO inhibitor (semicarbazide), not by MAO inhibitors. | epa.govnih.gov |
Interaction with Biological Molecules
Binding Studies with Anions and Other Molecules
Poly(this compound) (PAH) is a cationic polyelectrolyte, meaning it carries a positive charge in solution. This property dictates its strong interaction with negatively charged molecules (anions). veeprho.comtandfonline.com The primary amine groups along the polymer chain become protonated in solution, enabling electrostatic attraction and binding with various anions. tandfonline.comrug.nl
A significant area of research has been the interaction of PAH with phosphate (B84403) anions. veeprho.com PAH is a nonabsorbable polymer that effectively binds dietary phosphate anions through mechanisms of ion exchange and hydrogen bonding. veeprho.com This has been explored for controlling hyperphosphatemia. veeprho.com Similarly, PAH-based hydrogels have demonstrated a high binding capacity for perchlorate (B79767) anions (ClO₄⁻) from wastewater, with equilibrium loadings of up to 5770 ± 870 mg of perchlorate per gram of gel. wiley.com
The interaction is not limited to simple inorganic anions. PAH also forms complexes with larger, organic anionic molecules. Studies using the weakly amphiphilic anionic drug ibuprofen (B1674241) have shown that PAH can bind the drug, leading to very high loading capacities within coacervates formed with tripolyphosphate (TPP). nih.gov The stronger binding TPP displaces the weaker-bound ibuprofen from the PAH amine groups, creating a dense structure that allows for very slow, sustained release over months. nih.gov However, when stronger anionic amphiphiles like sodium dodecyl sulfate (B86663) are used, their more robust interaction with PAH disrupts the polymer's association with TPP. nih.gov
The binding affinity of PAH can be tailored through chemical modification. For instance, functionalizing PAH with guanidinium (B1211019) groups enhances its ability to bind oxoanions like sulfates and phosphates due to strong electrostatic and hydrogen-bond interactions. rug.nl The pH of the solution is also a critical factor, as it affects the charge density of interacting weak polyelectrolytes, thereby influencing the formation and stability of the complexes. nih.govresearchgate.net
Table 2: Examples of PAH Binding with Anions and Molecules
| Interacting Molecule | Binding System/Method | Key Finding | Reference(s) |
|---|---|---|---|
| Phosphate | Cationic Polymer Binding | Nonabsorbable polymer binds phosphate via ion exchange and hydrogen bonding. | veeprho.com |
| Perchlorate (ClO₄⁻) | Crosslinked PAH Hydrogel | High binding capacity demonstrated for wastewater remediation. | wiley.com |
| Ibuprofen (anionic drug) | PAH/Tripolyphosphate Coacervates | High drug loading capacity (up to 30% of coacervate mass). | nih.gov |
| Poly(acrylic acid) (PAA) | Polyelectrolyte Complex | Binding is pH-dependent; more packed complexes form at higher pH (3.5-5.5). | researchgate.net |
| Guanidinium-functionalized PAH | Quartz Crystal Microbalance with Dissipation (QCM-D) | Enhanced binding of oxoanions (sulfates, phosphates). | rug.nl |
Interactions with Proteins and Nucleic Acids
The cationic nature of poly(this compound) (PAH) facilitates strong electrostatic interactions with negatively charged biological macromolecules like proteins and nucleic acids. nih.govnih.govnih.gov
Interactions with Proteins: Research shows that dissolved PAH can interact with and rapidly inactivate various proteins. nih.gov In one study, the functional state of urease, lactate dehydrogenase (LDH), and hemoglobin was investigated in the presence of dissolved PAH. The polyelectrolyte completely inactivated all three proteins within a minute. nih.gov The interaction of PAH with alcohol dehydrogenase (ADH) has been shown to be non-competitive, inhibiting the enzyme's activity while preserving its quaternary structure. mdpi.com This inhibition is attributed to the electrostatic formation of a protein-polymer complex that likely blocks the enzyme's active loop. mdpi.com The inhibitory effect can be reversed by increasing the salt concentration, which weakens the electrostatic interactions. mdpi.com
However, the context of the interaction matters. When PAH is part of a multilayered structure, its effect on proteins can change. Studies on bovine serum albumin (BSA) and lysozyme (B549824) adsorbed onto PAH-poly(styrenesulfonate) multilayers found that the polyelectrolyte architecture could prevent protein aggregation. nih.gov While some changes to the proteins' secondary structure were observed, particularly when the protein and the outer polymer layer had opposing charges, the embedding process did not cause significant further structural alterations. nih.gov Interestingly, PAH had little effect on preventing the heat-induced aggregation of BSA. nih.gov
Interactions with Nucleic Acids: PAH interacts strongly with nucleic acids, such as DNA, which are polyanions due to their phosphate backbone. nih.govnih.gov This interaction is primarily driven by electrostatic attraction between the positively charged amine groups of PAH and the negatively charged phosphate groups of DNA. tandfonline.comnih.govnih.gov The formation of a PAH/DNA complex can lead to significant changes in the DNA's structure and morphology. nih.gov Spectroscopic studies have indicated that the interaction not only involves the phosphate groups but also the nitrogenous bases of DNA. nih.gov This complex formation can alter the microenvironment of the DNA double helix, causing a conformational change from the typical B-form to the C-form. nih.gov
The stability and formation of the DNA/PAH complex are influenced by factors such as pH and ionic strength. tandfonline.comnih.gov Light scattering experiments have shown that mixing PAH and DNA at neutral pH (around 7.0) leads to the formation of large particle aggregates, a phenomenon that has been leveraged to develop quantitative methods for nucleic acid determination. tandfonline.comdeepdyve.com The interaction is so significant that it has been explored for applications in gene transfer, where the polymer acts as a carrier for nucleic acids. nih.gov
Table of Compounds
| Compound Name |
|---|
| Acrolein |
| Alcohol dehydrogenase (ADH) |
| Allylamine |
| This compound |
| Ammonia |
| Benzylamine |
| Bovine serum albumin (BSA) |
| Butenafine |
| Clorgyline |
| Hemoglobin |
| Hydrogen peroxide |
| Ibuprofen |
| Lactate dehydrogenase (LDH) |
| Lysozyme |
| Naftifine |
| Pargyline |
| Poly(acrylic acid) (PAA) |
| Poly(this compound) (PAH) |
| Poly(styrenesulfonate) (PSS) |
| Semicarbazide |
| Sodium dodecyl sulfate |
| Terbinafine |
| Tripolyphosphate (TPP) |
Analytical Method Development and Validation for Allylamine Hydrochloride Quantification
Development of Methods for Qualitative and Quantitative Estimation of Allylamine (B125299) Hydrochloride
A variety of analytical techniques have been developed and refined for the estimation of allylamine, addressing the need for sensitivity and specificity. The choice of method often depends on the sample matrix and the required detection levels.
Gas Chromatography (GC): A capillary gas chromatography method coupled with a flame ionization detector (GC-FID) has been established for the trace analysis of allylamine. nih.gov This method involves a mega bore capillary column with a base-deactivated polyethylene (B3416737) glycol stationary phase. nih.gov It is noted for its sensitivity and robustness in determining allylamine in drug substances like Sevelamer (B1230288) hydrochloride and Sevelamer carbonate. researchgate.netnih.gov Another GC approach uses triethylamine (B128534) as an internal standard, involving extraction with sodium hydroxide (B78521) and chloroform (B151607).
Ion Chromatography (IC): A sensitive and rapid ion chromatography method using a conductivity detector has been developed for quantifying low levels of allylamine. researchgate.net This technique utilizes a specialized IC column and a mobile phase of methanesulfonic acid, allowing for a short chromatographic run time of about 8 minutes. researchgate.net While effective, some studies suggest that the GC-FID method can achieve even greater sensitivity. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC methods have also been reported, often involving a derivatization step to enhance detection. One such method, published in the United States Pharmacopeial forum, uses a fluorescence detector after derivatization with a sodium tetraborate (B1243019) solution. researchgate.net Another approach involves derivatization with dansyl chloride, which allows the non-volatile derivative to be measured with high sensitivity using a fluorescence detector. google.com This pre-column derivatization stabilizes the analyte and significantly improves the detection limit. google.com
Trace Level Determination in Pharmaceutical Drug Substances (e.g., Sevelamer)
A primary application for these analytical methods is the quantification of residual allylamine in Sevelamer, a phosphate-binding drug available as hydrochloride and carbonate salts. nih.gov Allylamine is a key starting material in the synthesis of poly(allylamine hydrochloride), the intermediate used to produce Sevelamer. researchgate.netnih.gov Therefore, trace amounts of unreacted allylamine may remain in the final drug substance.
Given the large daily doses of Sevelamer, it is crucial to control this impurity, with a specification level of 100 μg/g (or 100 ppm) often targeted in method development. researchgate.net Both GC-FID and IC methods have been successfully developed and validated for determining allylamine at these trace levels in Sevelamer hydrochloride and Sevelamer carbonate. nih.govresearchgate.net The GC-FID method, for instance, involves sample preparation that includes dissolving the drug substance in water, adding an internal standard, and then basifying with sodium hydroxide to extract the free allylamine into an organic solvent like chloroform for analysis. nih.gov The IC method also requires specific extraction procedures to isolate the allylamine from the polymer matrix before analysis. researchgate.net
Validation of Analytical Methods According to Regulatory Guidelines
For their use in quality control, analytical methods must be validated according to regulatory standards, such as the ICH guideline Q2(R1). nih.gov Validation ensures that the method is suitable for its intended purpose. The key validation parameters include specificity, sensitivity, precision, accuracy, linearity, and range. nih.govresearchgate.net
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.govresearchgate.net
In the GC-FID method for allylamine in Sevelamer, specificity was confirmed by demonstrating the absence of interference from the blank, internal standard, and other potential impurities at the retention time of allylamine. nih.gov The identity of the peak was further confirmed using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). researchgate.netnih.gov
For the IC method, specificity was shown by separating allylamine from other amines like propylamine, triethylamine, and butylamine, as well as from common cations such as sodium, ammonium (B1175870), and potassium. researchgate.netresearchgate.net The method's specificity was also confirmed via IC-Mass Spectrometry. researchgate.net
Electrochemical biosensors based on poly(this compound) have also demonstrated good selectivity for their target analytes with negligible interference from common biomolecules. nih.gov
Sensitivity is determined by establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ). LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. scholarsresearchlibrary.com These are often determined by the signal-to-noise ratio method, typically 3:1 for LOD and 10:1 for LOQ. nih.govgoogle.com
The table below summarizes the sensitivity parameters for various methods used to quantify allylamine.
| Analytical Method | Analyte | Matrix | LOD | LOQ |
| GC-FID researchgate.netnih.gov | Allylamine | Sevelamer | 2 µg/g (0.3 µg/mL) | 6 µg/g (1.0 µg/mL) |
| Ion Chromatography researchgate.netresearchgate.net | Allylamine | Sevelamer | 2.7 µg/mL | 9.0 µg/mL |
| HPLC-Fluorescence google.com | Allylamine | Sevelamer Carbonate | 0.01 µg/mL | 0.025 µg/mL |
Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically assessed at three levels: system precision, method precision (repeatability), and intermediate precision. nih.gov Accuracy refers to the closeness of the test results obtained by the method to the true value and is often determined through recovery studies by spiking the sample matrix with a known amount of the analyte. nih.govhumanjournals.com
The table below presents the accuracy and precision findings for validated allylamine quantification methods.
| Analytical Method | Matrix | Accuracy (% Recovery) | Precision (%RSD) |
| GC-FID researchgate.netnih.gov | Sevelamer HCl | 93.9% | < 5% (at LOQ level) |
| GC-FID researchgate.netnih.gov | Sevelamer Carbonate | 99.1% | < 5% (at LOQ level) |
| Ion Chromatography researchgate.net | Sevelamer | 97% - 109% | Not specified |
Linearity demonstrates the ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. nih.gov
The table below outlines the linearity parameters established for different allylamine analysis methods.
| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r²) |
| GC-FID researchgate.netnih.gov | Sevelamer | 6 µg/g to 148 µg/g | 0.9990 |
| Ion Chromatography researchgate.net | Sevelamer | 9 µg/mL to 750 µg/mL | 0.999 |
| HPLC-Fluorescence google.com | Sevelamer Carbonate | 0.025 µg/mL to 0.1 µg/mL | > 0.99 |
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing poly(allylamine hydrochloride) (PAH) with controlled molecular weight?
- PAH is typically synthesized via free-radical polymerization of this compound monomers. Redox initiators like ammonium persulfate/sodium bisulfite are effective for initiating bulk polymerization, as they allow control over reaction kinetics and molecular weight . Post-synthesis, dialysis against deionized water (using membranes with MWCO 12-14 kDa) removes unreacted monomers and salts, ensuring purity . Molecular weight can be adjusted by varying monomer-to-initiator ratios and reaction time.
Q. Which characterization techniques are critical for confirming PAH’s structural integrity and purity?
- FTIR and NMR : Confirm the presence of primary amine (-NH₂) and quaternary ammonium groups (-NH₃⁺Cl⁻) in PAH chains .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, with PAH showing decomposition above 250°C .
- Gel Permeation Chromatography (GPC) : Determines molecular weight distribution .
- Potentiometric Titration : Measures charge density, critical for applications in polyelectrolyte complexes .
Advanced Research Questions
Q. How can PAH be integrated into multilayered polyelectrolyte films for tailored material properties?
- PAH’s cationic nature enables layer-by-layer (LbL) assembly with polyanions (e.g., polystyrene sulfonate). Dipping parameters (pH, ionic strength, and drying time) influence film thickness and stability. For example, PAH/PSS films exhibit enhanced mechanical properties when assembled at pH 5–6 due to optimized charge pairing . Thiocyanate ions can further modulate PAH chain conformation, altering film permeability .
Q. How to resolve contradictions in PAH’s conformational behavior under varying ionic strengths?
- Conflicting reports on PAH’s swelling/contraction in salt solutions arise from differences in molecular weight and counterion type. Light scattering and small-angle X-ray scattering (SAXS) can quantify chain dimensions. For instance, high NaCl concentrations (>0.5 M) induce counterion condensation, collapsing PAH chains, while low ionic strengths promote extended conformations .
Q. What strategies enhance PAH’s efficacy in stimuli-responsive hydrogels?
- Copolymerizing PAH with thermoresponsive monomers (e.g., N-isopropylacrylamide) creates dual pH- and temperature-responsive hydrogels. Adjusting the PAH content (10–60 wt%) shifts the phase transition temperature from 35°C to 47°C. Crosslinking density (controlled via epichlorohydrin) impacts swelling ratios and drug release kinetics .
Q. How can PAH improve antifungal drug formulations, and what are the methodological considerations?
- PAH derivatives (e.g., naftifine hydrochloride) exhibit fungicidal activity by inhibiting squalene epoxidase. In vitro efficacy testing involves agar dilution assays against dermatophytes (e.g., Trichophyton rubrum). For topical formulations, PAH’s mucoadhesive properties enhance drug retention, but cytotoxicity must be assessed via MTT assays on human keratinocytes .
Methodological Notes
- Safety Protocols : PAH is classified as a UN2811 toxic solid (Hazard Class 6.1). Use PPE (gloves, goggles) and work in fume hoods during synthesis .
- Data Reproducibility : Report exact polymerization conditions (e.g., initiator ratios, temperature) and characterization parameters (e.g., GPC calibration standards) to enable replication .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
